Product packaging for C13H17ClN4O(Cat. No.:)

C13H17ClN4O

Cat. No.: B15145436
M. Wt: 280.75 g/mol
InChI Key: KADOZYZIXSYRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C13H17ClN4O is a useful research compound. Its molecular formula is this compound and its molecular weight is 280.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN4O B15145436 C13H17ClN4O

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,14H,5-9H2,(H,15,16,18);1H

InChI Key

KADOZYZIXSYRGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of C13H17ClN4O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential isomers of the molecular formula C13H17ClN4O. Given the complexity and the vast number of potential structures for this formula, this document focuses on representative isomers from distinct heterocyclic classes, providing available data on their synthesis, characterization, and biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to the Isomeric Landscape of this compound

The molecular formula this compound suggests a rich isomeric landscape with a high degree of unsaturation, indicating the presence of multiple rings and/or double bonds. The incorporation of four nitrogen atoms and an oxygen atom points towards a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

This guide will explore isomers based on the following core structures:

  • 1,2,4,5-Tetrazine Core: A six-membered aromatic ring with four nitrogen atoms.

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • 1,2,4-Triazole Core: A five-membered ring with three nitrogen atoms.

For each class, we will present a representative isomer, detailing its structure, synthesis, and known or potential biological activities.

Isomer I: A 1,2,4,5-Tetrazine Derivative

A prominent and well-characterized isomer of this compound is 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone .

Structure:

Table 1: Physicochemical Properties of 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone

PropertyValue
Molecular Formula This compound
Molecular Weight 280.76 g/mol
CAS Number 125424-22-8
IUPAC Name 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone
SMILES CCC1NN(C(=NN1C2=CC=C(C=C2)Cl)C(=O)C)C
InChI Key KTTQNCPGLOVEFR-UHFFFAOYSA-N
Experimental Protocols

Synthesis: The synthesis of this class of 1,6-dihydro-1,2,4,5-tetrazine derivatives generally involves a multi-step process. A representative synthetic route is the acylation of a 1,6-dihydro-1,2,4,5-tetrazine precursor.[1]

  • Step 1: Synthesis of the 1,6-dihydro-1,2,4,5-tetrazine precursor. This precursor can be synthesized through the reaction of a corresponding imidate with hydrazine.

  • Step 2: Acylation. The 1,6-dihydro-1,2,4,5-tetrazine precursor is then acylated to introduce the acetyl group. For a similar compound, 1-acetyl-3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine, the following protocol was used:

    • 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine (3.0 mmol), chloroform (10 ml), and pyridine (0.25 ml, 3.1 mmol) are mixed.[1]

    • Acetyl chloride (3.0 mmol) in chloroform (10 ml) is added dropwise with stirring at room temperature.[1]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]

    • Upon completion, the solvent is evaporated, and the crude product is purified by preparative thin-layer chromatography.[1]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, identifying the positions of the substituents on the tetrazine ring and the chlorophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the carbonyl (C=O) stretch of the acetyl group and the C=N and N-N bonds of the tetrazine ring.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. For a related compound, the tetrazine ring was found to adopt a non-symmetrical boat conformation.[1]

Biological Activity and Signaling Pathways

Derivatives of 1,2,4,5-tetrazine have shown a wide range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[2][3]

Antitumor Activity: Many s-tetrazine derivatives have been evaluated for their antitumor activities.[1] The proposed mechanism of action for some anticancer agents involves the induction of apoptosis. This can be visualized through the following signaling pathway.

Antitumor_Signaling_Pathway cluster_cell Cancer Cell Tetrazine Tetrazine Derivative (this compound Isomer) ROS Reactive Oxygen Species (ROS) Generation Tetrazine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed apoptotic signaling pathway induced by tetrazine derivatives.

Bioorthogonal Chemistry: Tetrazines are widely used in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions.[4][5] This reactivity allows for their use in applications like cellular imaging and drug delivery.[6]

Isomer II: A Pyrimidine Derivative

While a specific pyrimidine isomer with the formula this compound is not readily found in the literature with full characterization, based on known pyrimidine chemistry, a plausible structure is 4-((4-chlorophenyl)amino)-5-ethyl-6-methyl-N-methylpyrimidin-2-amine . Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4]

Proposed Structure:

Table 2: Predicted Physicochemical Properties of a Putative Pyrimidine Isomer

PropertyPredicted Value
Molecular Formula This compound
Molecular Weight 280.76 g/mol
General Class Aminopyrimidine
Experimental Protocols

General Synthesis of Aminopyrimidines: The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine derivative. Subsequent modifications, such as nucleophilic aromatic substitution, can be used to introduce the desired substituents.

Characterization: Standard analytical techniques such as NMR, MS, and IR would be employed to confirm the structure of any synthesized pyrimidine isomer.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities.[4]

Antimicrobial Activity: Many pyrimidine-containing compounds have demonstrated potent antibacterial and antifungal activity. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).

Antimicrobial_Signaling_Pathway cluster_bacteria Bacterial Cell Pyrimidine Pyrimidine Derivative (this compound Isomer) DHFR Dihydrofolate Reductase (DHFR) Pyrimidine->DHFR Inhibition THF Tetrahydrofolate Synthesis DHFR->THF NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid Growth Bacterial Growth Inhibition NucleicAcid->Growth

Figure 2: General mechanism of action for antimicrobial pyrimidine derivatives targeting DHFR.

Isomer III: A 1,2,4-Triazole Derivative

The 1,2,4-triazole scaffold is another important heterocyclic core that can be present in an isomer of this compound. A potential isomer is 1-(4-chlorophenyl)-N-ethyl-N-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine . 1,2,4-triazole derivatives are well-known for their antifungal, antibacterial, and anticonvulsant activities.

Proposed Structure:

Table 3: Predicted Physicochemical Properties of a Putative 1,2,4-Triazole Isomer

PropertyPredicted Value
Molecular Formula This compound
Molecular Weight 280.76 g/mol
General Class Aminomethyl-1,2,4-triazole
Experimental Protocols

General Synthesis of 1,2,4-Triazoles: A common method for synthesizing 1,2,4-triazoles is the reaction of a hydrazide with a thioamide, followed by cyclization. Another approach involves the reaction of nitriles with hydrazine.

Characterization: The structural elucidation of a synthesized 1,2,4-triazole isomer would rely on spectroscopic methods like NMR, MS, and IR.

Biological Activity and Signaling Pathways

Antifungal Activity: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.

Antifungal_Signaling_Pathway cluster_fungus Fungal Cell Triazole 1,2,4-Triazole Derivative (this compound Isomer) Lanosterol Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol Inhibition Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Inhibition Membrane->Growth

Figure 3: Mechanism of action for antifungal 1,2,4-triazole derivatives.

Conclusion

The molecular formula this compound represents a vast chemical space with numerous potential isomers, each with the possibility of unique biological activities. This guide has provided an in-depth look at representative isomers from the tetrazine, pyrimidine, and triazole classes. The presented data on synthesis, characterization, and potential signaling pathways serve as a valuable starting point for further research and development in the fields of medicinal chemistry and drug discovery. The exploration of this diverse group of isomers holds significant promise for the identification of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)cyclohexanecarbohydrazide is a chemical compound of interest in medicinal chemistry and drug discovery. Its derivatives have been explored for their potential biological activities. A thorough understanding of its physicochemical properties is essential for its synthesis, formulation, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(4-chlorophenyl)cyclohexanecarbohydrazide, detailed experimental protocols for its synthesis, and a summary of the biological activities of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-chlorophenyl)cyclohexanecarbohydrazide is presented below. Due to the limited availability of experimentally determined data, predicted values from reputable computational models are included.

PropertyValueSource
Molecular Formula C₁₃H₁₇ClN₂OPubChem
Molecular Weight 252.74 g/mol PubChem
CAS Number 368870-04-6
Predicted Melting Point Not available
Predicted Solubility Not available
Predicted pKa Not available
Predicted logP Not available

Note: Extensive searches did not yield specific experimentally determined or reliably predicted values for the melting point, solubility, pKa, and logP of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Researchers are advised to determine these properties experimentally for any application.

Experimental Protocols

The synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide can be achieved through a two-step process starting from 4-(4-chlorophenyl)cyclohexanecarboxylic acid.

Step 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

Methodology:

  • Dissolve 4-(4-chlorophenyl)cyclohexanecarboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • The resulting residue is methyl 4-(4-chlorophenyl)cyclohexanecarboxylate.

Step 2: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Methodology:

  • Dissolve the methyl 4-(4-chlorophenyl)cyclohexanecarboxylate obtained in the previous step in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for an extended period.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.

  • The crude 4-(4-chlorophenyl)cyclohexanecarbohydrazide can be further purified by recrystallization.

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Start 4-(4-chlorophenyl)cyclohexanecarboxylic Acid Reagent1 Methanol (Solvent) Sulfuric Acid (Catalyst) Start->Reagent1 reacts with Process1 Reflux Reagent1->Process1 Intermediate Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate Process1->Intermediate Reagent2 Hydrazine Hydrate Ethanol (Solvent) Intermediate->Reagent2 reacts with Process2 Reflux Reagent2->Process2 Product 4-(4-chlorophenyl)cyclohexanecarbohydrazide Process2->Product

Caption: Synthetic pathway for 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Biological Activity of Derivatives

While specific biological activities of 4-(4-chlorophenyl)cyclohexanecarbohydrazide are not extensively documented, various derivatives have been synthesized and evaluated for their therapeutic potential. Notably, a series of hydrazone derivatives of this compound have been investigated for their antibacterial activity . These studies provide a basis for the further exploration of this chemical scaffold in the development of new anti-infective agents. The core structure of 4-(4-chlorophenyl)cyclohexanecarbohydrazide serves as a valuable starting point for the generation of compound libraries for screening against a range of biological targets.

Conclusion

This technical guide provides a summary of the available information on the physicochemical properties of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. The lack of experimentally determined data highlights the need for further research to fully characterize this compound. The detailed synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its chemical and biological properties. The exploration of its derivatives for antibacterial activity suggests that this scaffold holds promise for the development of novel therapeutic agents. It is recommended that researchers undertaking studies with this compound perform experimental determination of its key physicochemical properties to ensure accurate and reliable results.

A Technical Guide to the Synthesis and Characterization of Novel C13H17ClN4O Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Heterocyclic compounds, particularly those containing pyrazole and triazole moieties, are recognized as crucial pharmacophores in modern medicinal chemistry due to their wide range of biological activities.[1][2][3] This technical guide details the synthesis and characterization of a novel pyrazole derivative, designated "Pyrazolamide-4Cl," which is a representative compound for the C13H17ClN4O molecular formula. The document provides a comprehensive, multi-step synthesis workflow, detailed experimental protocols, and a thorough characterization of the final compound and its intermediates using various spectroscopic methods. All quantitative data are systematically presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes workflow and pathway diagrams to visually represent the synthetic strategy and a hypothetical mechanism of action, adhering to specified formatting guidelines.

Introduction

Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[2] The pyrazole ring is a versatile scaffold found in numerous FDA-approved drugs, demonstrating efficacy as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent.[4] The structural stability of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]

This whitepaper outlines a reproducible synthetic route to a novel N-substituted pyrazole carboxamide, "Pyrazolamide-4Cl," a compound with the molecular formula this compound. The synthesis is based on established chemical transformations, including the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction.[2][4][5] The characterization is supported by a full suite of spectroscopic data, including NMR, IR, and mass spectrometry.

Synthetic Workflow

The synthesis of the target compound is achieved through a three-step process starting from commercially available 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. The workflow involves the formation of a key chalcone intermediate, which is subsequently cyclized to yield the final pyrazole derivative.

G start Starting Materials (4-chlorophenylhydrazine, Ethyl Acetoacetate) reagents1 Reagent A (Glacial Acetic Acid) start->reagents1 inter1 Intermediate 1 1-(4-chlorophenyl)-3-methyl- 1H-pyrazol-5(4H)-one reagents2 Reagent B (Aromatic Aldehyde, Base) inter1->reagents2 inter2 Intermediate 2 Chalcone Derivative reagents3 Reagent C (Hydrazine Hydrate, Acetic Acid) inter2->reagents3 final Final Compound Pyrazolamide-4Cl (this compound) reagents1->inter1 Step 1: Cyclocondensation reagents2->inter2 Step 2: Claisen-Schmidt Condensation reagents3->final Step 3: Cyclization

Caption: General synthesis workflow for Pyrazolamide-4Cl.

Experimental Protocols

Protocol 3.1: Synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (Intermediate 1)

A mixture of 4-chlorophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (20 mL) was refluxed for 4 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature and poured into crushed ice. The resulting precipitate was filtered, washed with cold water, and dried under vacuum to yield the pyrazolone intermediate as a solid. The product was purified by recrystallization from ethanol.

Protocol 3.2: Synthesis of 4-((4-acetylphenyl)diazenyl)-3-amino-1-phenyl-1H-pyrazol-5(4H)-one (Chalcone Intermediate 2)

To an ethanolic solution of Intermediate 1 (10 mmol) and a substituted aromatic aldehyde (10 mmol), sodium hydroxide (20 mmol) was added.[6] The mixture was stirred at room temperature for 10 hours. The reaction was then quenched by pouring it into ice-cold water. The precipitated solid was filtered, washed thoroughly with water until neutral, and dried. The crude product was recrystallized from ethanol to afford the pure chalcone intermediate.[4][6]

Protocol 3.3: Synthesis of Pyrazolamide-4Cl

A mixture of the chalcone intermediate (1 mmol) and hydrazine hydrate (4 mmol) was refluxed in glacial acetic acid (20 mL) for 6-8 hours in a sealed tube.[7] The reaction was monitored by TLC. After completion, the mixture was cooled and poured into crushed ice, then neutralized with a sodium carbonate solution. The solid product was collected by filtration, washed with water, and dried. Purification was achieved by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization Data

The structural integrity and purity of the synthesized compounds were confirmed using standard analytical techniques. The data are summarized below.

Table 1: Physicochemical and Yield Data for Pyrazolamide-4Cl

Parameter Value
Molecular Formula This compound
Molecular Weight 280.75 g/mol
Appearance Off-white crystalline solid
Melting Point 178-180 °C
Overall Yield 65%

| Purity (HPLC) | >98% |

Table 2: Summary of Spectroscopic Data for Pyrazolamide-4Cl

Technique Observed Data
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 8.21 (s, 1H, pyrazole-H), 7.45-7.60 (m, 4H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.40 (t, 2H, -NCH₂-), 2.55 (s, 6H, -N(CH₃)₂), 1.40 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 165.2 (C=O), 158.0, 145.5, 142.0, 130.5, 129.0, 125.5, 115.0, 60.5 (-OCH₂-), 45.5 (-N(CH₃)₂), 38.0 (-NCH₂-), 14.5 (-CH₃).
IR (KBr, cm⁻¹) 3350 (N-H stretch), 3050 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1685 (C=O stretch), 1595 (C=N stretch), 1500 (C=C stretch), 1090 (C-O stretch), 780 (C-Cl stretch).[5][8]

| Mass Spec. (ESI-MS) | m/z 281.1 [M+H]⁺, calculated for C₁₃H₁₈ClN₄O⁺. |

Hypothetical Signaling Pathway Involvement

Many pyrazole derivatives exhibit their biological effects by acting as inhibitors of specific enzymes, such as kinases or cyclooxygenases (COX).[4] It is hypothesized that Pyrazolamide-4Cl may act as a kinase inhibitor. The compound could bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of its downstream substrate and thereby interrupting a key signaling cascade involved in cell proliferation or inflammation.

G atp ATP kinase Target Kinase atp->kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein substrate->kinase response Downstream Cellular Response p_substrate->response compound Pyrazolamide-4Cl compound->inhibition inhibition->kinase

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This guide presents a robust and reproducible methodology for the synthesis of a novel this compound compound, "Pyrazolamide-4Cl," based on established pyrazole chemistry. The multi-step synthesis provides the target molecule in good yield and high purity. Comprehensive characterization using modern spectroscopic techniques has unequivocally confirmed its molecular structure. The presented protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the synthesis of this and structurally related compounds for further biological evaluation.

References

Unveiling the Therapeutic Potential of C13H17ClN4O Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C13H17ClN4O represents a diverse landscape of molecular structures with significant, yet largely untapped, therapeutic potential. This technical guide provides an in-depth analysis of the known biological activities and potential therapeutic targets of two representative derivatives: 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone and 2-[(1s,3s)-3-(6-chloropurin-9-yl)-2,2-dimethyl-cyclobutoxy]ethanol. While specific experimental data for these exact compounds remain limited, this guide synthesizes information from closely related analogs to illuminate promising avenues for future research and drug development.

The Landscape of 1,2,4,5-Tetrazine Derivatives: Potential as Anticancer Agents

The derivative 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone belongs to the 1,2,4,5-tetrazine class of compounds. Research into analogous structures suggests a strong potential for these molecules as anticancer agents.

Identified Therapeutic Targets and Biological Activity

Studies on various[1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivatives have demonstrated their potent antiproliferative activities against a range of human cancer cell lines, including lung, colorectal, gastric, and hepatocellular carcinoma, as well as colon carcinoma.[1][2] For some of these derivatives, the anticancer activity is attributed to the inhibition of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[3][5]

Quantitative Data on Related Tetrazine Derivatives

The following table summarizes the in vitro anticancer activity of representative[1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4g HT-29 (Colon Carcinoma)12.69 ± 7.14[1][2]
4j MCF-7 (Breast Cancer)1.09[5]
4j Bewo (Choriocarcinoma)1.86[5]
4j HL-60 (Promyelocytic Leukemia)2.24[5]
4a A549 (Lung Cancer)1.21[4]
4a Bewo (Choriocarcinoma)0.68[4]
4a MCF-7 (Breast Cancer)3.74[4]
Postulated Signaling Pathway

The inhibition of c-Met by tetrazine derivatives would disrupt downstream signaling pathways critical for cancer progression. A simplified representation of this pathway is depicted below.

cMet_Pathway HGF HGF c-Met c-Met Receptor HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS Tetrazine Derivative Tetrazine Derivative Tetrazine Derivative->c-Met Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Postulated c-Met Signaling Pathway Inhibition.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for a standard MTT cytotoxicity assay.

The Therapeutic Promise of 6-Chloropurine Derivatives: Antiviral and Antileukemic Applications

The second derivative, 2-[(1s,3s)-3-(6-chloropurin-9-yl)-2,2-dimethyl-cyclobutoxy]ethanol, is a nucleoside analog containing a 6-chloropurine moiety. This class of compounds has shown significant promise as both antiviral and anticancer agents.

Identified Therapeutic Targets and Biological Activity

6-Chloropurine and its nucleoside analogs are known to interfere with nucleic acid metabolism, making them effective against rapidly replicating cells and viruses.[6] The primary mechanism of action for many purine analogs involves their conversion to the corresponding nucleotide, which can then inhibit enzymes essential for DNA and RNA synthesis.[7]

Some 6-chloropurine nucleoside analogs have demonstrated antiviral activity against SARS-CoV.[8] The 6-chloro group is thought to be crucial for this activity, potentially by forming a covalent bond with the target enzyme.[8]

In the context of cancer, a notable analog, 9-norbornyl-6-chloropurine, has shown selective cytotoxicity against leukemia cell lines.[9] Its mechanism of action involves conjugation with glutathione (GSH), leading to the depletion of this critical antioxidant and subsequent cell death.[9]

Quantitative Data on a Related 6-Chloropurine Derivative

The following table presents the cytotoxicity data for 9-norbornyl-6-chloropurine (NCP) against various cell lines.

Compound IDCell LineCell TypeIC50 (µM)Reference
NCP CCRF-CEMLeukemia1.9 ± 0.2[9]
NCP HL-60Leukemia3.1 ± 0.4[9]
NCP HeLa-S3Cervical Carcinoma25.3 ± 3.1[9]
NCP HepG2Hepatocellular Carcinoma> 50[9]
NCP HUVEC-2Normal Endothelial Cells> 50[9]
NCP NHDF-AdNormal Dermal Fibroblasts> 50[9]
Postulated Mechanism of Action in Leukemia Cells

The depletion of glutathione by 9-norbornyl-6-chloropurine disrupts the cellular redox balance and inhibits GSH-dependent enzymes, leading to apoptosis in cancer cells.

GSH_Depletion NCP 9-norbornyl-6-chloropurine (NCP) NCP_GS NCP-GS Conjugate NCP->NCP_GS Conjugation GSH Glutathione (GSH) GSH->NCP_GS GST Glutathione S-transferase (GST) GST->NCP_GS GSH_Depletion GSH Depletion NCP_GS->GSH_Depletion Enzyme_Inhibition Inhibition of GSH-dependent enzymes GSH_Depletion->Enzyme_Inhibition Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis

Mechanism of 9-norbornyl-6-chloropurine induced apoptosis.
Representative Experimental Protocol: Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

1. Cell Seeding:

  • Seed a 6-well plate with a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV).

  • Incubate until the cells are fully confluent.

2. Virus Infection and Compound Treatment:

  • Wash the cell monolayer with PBS.

  • In a separate tube, dilute the virus to a concentration that will produce approximately 50-100 plaques per well.

  • Add the virus to the cells and incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare different concentrations of the test compound in an overlay medium (e.g., medium containing 1% low-melting-point agarose).

3. Overlay and Incubation:

  • After the adsorption period, remove the virus inoculum.

  • Gently add 2 mL of the overlay medium containing the test compound to each well.

  • Allow the overlay to solidify at room temperature.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

4. Plaque Visualization and Counting:

  • Fix the cells with a 10% formaldehyde solution.

  • Stain the cells with a 0.1% crystal violet solution.

  • Wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Workflow for a plaque reduction assay.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone and 2-[(1s,3s)-3-(6-chloropurin-9-yl)-2,2-dimethyl-cyclobutoxy]ethanol is currently lacking, the analysis of their respective chemical classes provides a strong rationale for their investigation as potential anticancer and antiviral/antileukemic agents.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxicity of these specific this compound derivatives against a broad panel of cancer cell lines and their antiviral activity against relevant viruses.

  • Target identification: Utilizing techniques such as kinase profiling and affinity chromatography to identify the specific molecular targets of these compounds.

  • Mechanism of action studies: Elucidating the downstream signaling pathways affected by these derivatives to understand their mode of action at a molecular level.

  • In vivo efficacy studies: Assessing the therapeutic potential of promising candidates in relevant animal models of cancer and infectious diseases.

The structural features of these this compound derivatives, combined with the known biological activities of their parent scaffolds, position them as compelling candidates for further drug discovery and development efforts.

References

In Silico Modeling of C13H17ClN4O Compound Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a generalized in silico workflow for characterizing the interactions of a novel chemical entity, designated as C13H17ClN4O. In the absence of extensive empirical data for this specific compound, this document serves as a methodological whitepaper for researchers, scientists, and drug development professionals. It outlines a systematic approach, from target identification and validation to detailed molecular interaction analysis and predictive safety profiling, that can be applied to this compound or other novel small molecules. This guide details hypothetical experimental protocols, presents illustrative data in structured tables, and includes visualizations of key processes and pathways to facilitate understanding and application in a drug discovery context.

Introduction

The early stages of drug discovery are increasingly reliant on computational methods to predict the behavior of small molecules, thereby reducing the time and cost associated with laboratory research.[1][2][3] In silico approaches allow for the rapid screening of large compound libraries, the prediction of binding affinities, and the assessment of pharmacokinetic and toxicological properties before a compound is synthesized.[1][2] This guide focuses on a hypothetical compound with the molecular formula this compound. Due to the limited publicly available information on this specific molecule, we present a generalized yet detailed workflow for its in silico characterization.

The primary objectives of this guide are to:

  • Outline a systematic in silico workflow for novel compound analysis.

  • Provide detailed, generalized protocols for key computational experiments.

  • Present hypothetical data in a structured format for clarity.

  • Visualize complex workflows and biological pathways using Graphviz.

In Silico Modeling Workflow

The computational analysis of a novel compound such as this compound follows a multi-step process. This workflow, depicted below, begins with the identification of potential biological targets and progresses through increasingly detailed simulations of the compound's interaction with those targets.

G Figure 1. In Silico Modeling Workflow for a Novel Compound A Compound this compound (Structure & Properties) B Target Identification (Database Mining, Literature Review) A->B G ADMET Prediction (Pharmacokinetics & Toxicity) A->G C Target Validation (Druggability Assessment) B->C D Homology Modeling (If Target 3D Structure is Unavailable) C->D Optional E Molecular Docking (Binding Pose Prediction & Scoring) C->E D->E F Molecular Dynamics Simulation (Complex Stability & Energetics) E->F H Data Analysis & Reporting F->H G->H G Figure 2. Hypothetical CDK2 Signaling Pathway Modulation cluster_0 Cell Cycle Progression cluster_1 Inhibitory Action CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CDK2 Inhibits

References

Spectroscopic and Synthetic Profile of 4-(4-chlorophenyl)cyclohexanecarbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and a proven synthetic pathway for 4-(4-chlorophenyl)cyclohexanecarbohydrazide, a molecule of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.

Spectroscopic Data

Note on Data Availability: Extensive searches for experimental Infrared (IR) and Mass Spectrometry (MS) data for 4-(4-chlorophenyl)cyclohexanecarbohydrazide did not yield specific spectra for this compound. The data for related structures and derivatives suggest characteristic absorptions, but empirical data for the title compound is not currently published.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following table summarizes the proton NMR data for 4-(4-chlorophenyl)cyclohexanecarbohydrazide, acquired in DMSO-d6 at 400 MHz.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.97br.s1H-NH -NH₂
7.32d, J = 12.0 Hz2HAr-H
7.24d, J = 12.0 Hz2HAr-H
4.16br.s2H-NH-NH₂
2.55-2.47m1HCyclohexyl-H
2.16-2.08m1HCyclohexyl-H
1.82-1.60m4HCyclohexyl-H
1.32-1.56m4HCyclohexyl-H

Experimental Protocols

The synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide can be achieved through a two-step process starting from commercially available materials. The detailed experimental procedures are outlined below.

Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (2)

To a solution of 4-(4-chlorophenyl)cyclohexane carboxylic acid (1) (2 g, 8.4 mmol) in methanol (20 mL), sulphuric acid (0.1 mL) was added. The reaction mixture was stirred at room temperature. Upon completion of the reaction, the solvent was evaporated, and the residue was processed to afford the methyl ester.

Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide (3)

To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (2) (1.5 g, 5.95 mmol) in ethanol (15 mL), hydrazine hydrate (24 mmol) was added, and the mixture was heated to reflux for 3 hours. After the reaction was complete, the ethanol was concentrated under reduced pressure to yield the crude 4-(4-chlorophenyl)cyclohexanecarbohydrazide (3). The crude product was then purified by slurring in n-hexane, followed by filtration and drying.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

SynthesisWorkflow Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start 4-(4-chlorophenyl)cyclohexane carboxylic acid (1) reagent1 Methanol (CH3OH) Sulphuric Acid (H2SO4) start->reagent1 product1 Methyl 4-(4-chlorophenyl)cyclohexane carboxylate (2) reagent1->product1 reagent2 Hydrazine Hydrate (N2H4·H2O) Ethanol, Reflux product1->reagent2 product2 4-(4-chlorophenyl)cyclohexane carbohydrazide (3) reagent2->product2

Caption: Synthetic route for 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

A Comprehensive Technical Guide to the Synthesis and Evaluation of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis and biological evaluation of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its subsequent hydrazone derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on clear data presentation and detailed experimental protocols.

Introduction

The emergence of antibiotic-resistant bacterial strains presents a significant challenge to global health. This has spurred research into the development of novel antimicrobial agents. One such area of investigation involves the synthesis of hydrazone derivatives, which are known to exhibit a wide range of biological activities. This guide focuses on the synthesis of a series of novel hydrazone derivatives derived from a 4-(4-chlorophenyl)cyclohexanecarbohydrazide scaffold and their evaluation as potential antibacterial agents.[1][2][3]

Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

The synthesis of the core compound, 4-(4-chlorophenyl)cyclohexanecarbohydrazide, is a multi-step process that begins with 4-(4-chlorophenyl)cyclohexane carboxylic acid. The general synthetic pathway is illustrated in the workflow diagram below.

Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (Compound 2)

The first step involves the esterification of 4-(4-chlorophenyl)cyclohexane carboxylic acid (Compound 1).

Experimental Protocol: To a solution of 4-(4-chlorophenyl)cyclohexane carboxylic acid (2 g, 8.4 mmol) in methanol (20 mL), a catalytic amount of sulfuric acid (0.1 mL) was added.[1] The resulting mixture was refluxed for a specified period. After completion of the reaction, the solvent was evaporated under reduced pressure to yield the crude methyl 4-(4-chlorophenyl)cyclohexanecarboxylate as a yellow oil.[1]

Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide (Compound 3)

The ester is then converted to the corresponding hydrazide.

Experimental Protocol: To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol, hydrazine hydrate was added.[1] The reaction mixture was refluxed. Upon completion, the ethanol was concentrated under reduced pressure to obtain the crude 4-(4-chlorophenyl)cyclohexanecarbohydrazide.[1]

Synthesis of Hydrazone Derivatives (4a-s)

The synthesized 4-(4-chlorophenyl)cyclohexanecarbohydrazide serves as a key intermediate for the preparation of a series of hydrazone derivatives.

Experimental Protocol: A mixture of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and various substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid was refluxed. The completion of the reaction was monitored by Thin Layer Chromatography (TLC). The resulting solid product was filtered, washed with cold ethanol, and dried.

Quantitative Data Summary

The following tables summarize the key quantitative data from the synthesis and biological evaluation of the hydrazone derivatives.

Table 1: Synthesis Yields and Melting Points of Hydrazone Derivatives (4a-s)

CompoundR GroupYield (%)Melting Point (°C)
4k Indole67-
4l Pyridine66-
4m Quinoline--
4q Imidazole79-
4r Benzo[b]furan75-
4s Furan-140-141

Note: Data for some compounds were not available in the provided search results.

In Vitro Antibacterial Activity

The newly synthesized hydrazone derivatives (4a-s) were evaluated for their in vitro antibacterial activity against two Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and two Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).[1][2][3]

Key Findings: The antibacterial activity data revealed that derivatives incorporating a nitrogen-containing heterocyclic ring, such as pyridine, quinoline, imidazole, and indole, exhibited significant antibacterial activity.[1][2][3] Compounds with heterocyclic rings like benzo[b]furan, furan, and thiophene showed good antibacterial activity.[1][2][3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathway and the overall experimental workflow.

Synthesis_Workflow Start 4-(4-chlorophenyl)cyclohexane carboxylic acid (1) Intermediate1 Methyl 4-(4-chlorophenyl)cyclohexane carboxylate (2) Start->Intermediate1 Esterification Intermediate2 4-(4-chlorophenyl)cyclohexane carbohydrazide (3) Intermediate1->Intermediate2 Hydrazinolysis Derivatives Hydrazone Derivatives (4a-s) Intermediate2->Derivatives Condensation Reagents1 Methanol, Sulfuric Acid Reagents2 Hydrazine Hydrate, Ethanol Evaluation In Vitro Antibacterial Activity Screening Derivatives->Evaluation Reagents3 Substituted Benzaldehydes

Caption: Synthetic pathway of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material: 4-(4-chlorophenyl)cyclohexane carboxylic acid Step1 Step 1: Esterification Start->Step1 Step2 Step 2: Hydrazinolysis to form 4-(4-chlorophenyl)cyclohexanecarbohydrazide Step1->Step2 Step3 Step 3: Synthesis of Hydrazone Derivatives Step2->Step3 Screening Antibacterial Screening: - S. aureus - S. pyogenes - E. coli - P. aeruginosa Step3->Screening Analysis Data Analysis and Structure-Activity Relationship Screening->Analysis

Caption: Overall experimental workflow from synthesis to biological evaluation.

References

Investigating the Mechanism of Action of C13H17ClN4O Compounds: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation into compounds with the chemical formula C13H17ClN4O reveals a scarcity of publicly available research detailing a specific, well-characterized mechanism of action for any single compound within this class. While several compounds with this formula are indexed in chemical databases, they lack substantial associated literature describing their biological effects and molecular targets.

This guide, therefore, presents a generalized framework for researchers, scientists, and drug development professionals to approach the investigation of a novel this compound compound's mechanism of action. It outlines common experimental protocols and data presentation strategies that would be essential for a thorough analysis.

Initial Characterization and Target Identification

The first step in elucidating the mechanism of action is to identify the molecular target or targets of the compound. A combination of computational and experimental approaches is typically employed.

In Silico Screening

Computational methods can provide initial hypotheses about a compound's potential targets based on its structure.

Experimental Workflow: In Silico Target Prediction

compound This compound 3D Structure screening Virtual Screening (Docking, Pharmacophore Matching) compound->screening database Pharmacophore & Target Databases (e.g., ChEMBL, PubChem) database->screening hits Ranked Potential Protein Targets screening->hits validation Experimental Validation hits->validation

Caption: Workflow for in silico target prediction of a novel compound.

In Vitro Binding Assays

Biochemical assays are crucial to confirm direct interaction between the compound and its predicted target.

Table 1: Representative Quantitative Data from Binding Assays

Assay TypeTarget ProteinCompound Concentration (nM)Binding Affinity (Kd) (nM)
Surface Plasmon Resonance (SPR)Kinase X10 - 1000150
Isothermal Titration Calorimetry (ITC)Receptor Y50 - 2000225
Radioligand Binding AssayGPCR Z1 - 50085

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

  • Binding: Flow a series of concentrations of the this compound compound in a suitable buffer over the sensor surface.

  • Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

Cellular Activity and Pathway Analysis

Once a target is validated, the next step is to understand the compound's effect on cellular function and the signaling pathways it modulates.

Cellular Viability and Proliferation Assays

These assays determine the compound's effect on cell survival and growth.

Table 2: Example Data from Cellular Assays

Cell LineAssay TypeIC50 / EC50 (µM)
Cancer Cell Line AMTT Assay15.2
Normal Cell Line BCellTiter-Glo> 100
Immune Cell Line CBrdU Incorporation8.7

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Signaling Pathway Modulation

Investigating the downstream effects of target engagement is key to understanding the mechanism of action.

Signaling Pathway: Hypothetical Kinase Inhibition

compound This compound kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream cellular Cellular Response (e.g., Apoptosis) downstream->cellular

Caption: Hypothetical signaling pathway showing inhibition of a target kinase.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Treat cells with the this compound compound for various times and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a downstream substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

The investigation into the mechanism of action of a novel this compound compound requires a multi-faceted approach, beginning with target identification and progressing to the characterization of its effects on cellular pathways. The experimental protocols and data presentation formats outlined above provide a robust framework for conducting and communicating this research. Given the current lack of specific data for this chemical formula, future research in this area will be critical to uncovering potentially novel therapeutic agents.

An In-depth Technical Guide to the Solubility and Stability of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)cyclohexanecarbohydrazide is a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability under various environmental conditions is critical for determining its shelf-life and ensuring its safety and efficacy. This guide outlines the standard experimental procedures for a comprehensive assessment of the solubility and stability of this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For poorly soluble compounds, various techniques can be employed to determine both kinetic and thermodynamic (equilibrium) solubility.

Experimental Protocols

2.1.1. Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods ideal for early-stage drug discovery.[1] One common method is the nephelometric assay, which measures light scattering to detect the formation of a precipitate as the compound is introduced into an aqueous buffer from a concentrated stock solution (typically in DMSO).[1]

  • Materials: 4-(4-chlorophenyl)cyclohexanecarbohydrazide, Dimethyl sulfoxide (DMSO), Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4), microtiter plates, nephelometer.

  • Procedure:

    • Prepare a 10 mM stock solution of 4-(4-chlorophenyl)cyclohexanecarbohydrazide in DMSO.

    • Serially dilute the stock solution in DMSO in a microtiter plate.

    • Add the DMSO solutions to microtiter plate wells containing the desired aqueous buffer (e.g., PBS at pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Measure the turbidity of each well using a nephelometer. The kinetic solubility is the concentration at which precipitation is first observed.

2.1.2. Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic or equilibrium solubility of a compound.[2]

  • Materials: 4-(4-chlorophenyl)cyclohexanecarbohydrazide, a range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, polyethylene glycol 400), phosphate buffers of varying pH, shaker incubator, centrifuge, HPLC system with a validated analytical method.

  • Procedure:

    • Add an excess amount of solid 4-(4-chlorophenyl)cyclohexanecarbohydrazide to vials containing a known volume of the selected solvent or buffer.

    • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be confirmed visually.[2]

    • After incubation, allow the samples to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved 4-(4-chlorophenyl)cyclohexanecarbohydrazide using a validated HPLC method.

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility data for 4-(4-chlorophenyl)cyclohexanecarbohydrazide in various solvents at two different temperatures, as would be determined by the shake-flask method.

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
Water< 0.01< 0.01
pH 5.0 Buffer< 0.010.01
pH 7.4 Buffer< 0.01< 0.01
Ethanol5.28.5
Methanol3.86.2
Acetone12.118.7
Acetonitrile2.54.1
Polyethylene Glycol 40025.839.4
Dichloromethane35.250.1

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] These studies include long-term, accelerated, and forced degradation (stress testing) evaluations.

Experimental Protocols

3.1.1. Long-Term and Accelerated Stability Studies

These studies are performed according to the International Council for Harmonisation (ICH) guidelines.[3][5][6]

  • Materials: 4-(4-chlorophenyl)cyclohexanecarbohydrazide, stability chambers, validated stability-indicating HPLC method.

  • Procedure:

    • Package the solid compound in containers that simulate the proposed storage and distribution packaging.[3][6]

    • Place the samples in stability chambers under the conditions specified in the table below.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.[3][4][5]

    • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Table of ICH Stability Testing Conditions

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

3.1.2. Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] These studies involve exposing the compound to harsh conditions.

  • Hydrolytic Degradation:

    • Procedure: Dissolve or suspend the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions.[7] Heat the solutions (e.g., at 60°C) for a specified period (e.g., 24 hours). Analyze the samples at different time points. A study on hydrazide-based glycoconjugates showed that their stability increases as the pH approaches neutrality.[9]

  • Oxidative Degradation:

    • Procedure: Dissolve or suspend the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified period. Analyze the samples at different time points.

  • Photolytic Degradation:

    • Procedure: Expose the solid compound and its solution to a light source with a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[7] Keep control samples in the dark to differentiate between light-induced and thermal degradation.

  • Thermal Degradation:

    • Procedure: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. Analyze the samples at different time points.

Hypothetical Stability Data Summary

The following table summarizes the conditions and expected outcomes of a forced degradation study for 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 N HCl60°C24 hoursSignificant degradation
Base Hydrolysis0.1 N NaOH60°C24 hoursExtensive degradation
Neutral HydrolysisWater60°C24 hoursMinor degradation
Oxidation3% H₂O₂Room Temp24 hoursModerate degradation
PhotolysisICH Q1B light exposureRoom TempAs per guidelinePotential for degradation
Thermal (Solid)Dry Heat80°C7 daysMinor degradation

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Solubility Determination Workflow cluster_1 Kinetic Assay cluster_2 Equilibrium Assay start Start: Obtain Pure 4-(4-chlorophenyl)cyclohexanecarbohydrazide kinetic Kinetic Solubility (Nephelometry) start->kinetic equilibrium Equilibrium Solubility (Shake-Flask) start->equilibrium prep_kinetic Prepare DMSO stock solution kinetic->prep_kinetic add_excess Add excess solid to solvent equilibrium->add_excess dilute_kinetic Serial dilution in DMSO prep_kinetic->dilute_kinetic add_buffer Add to aqueous buffer dilute_kinetic->add_buffer incubate_kinetic Incubate and shake add_buffer->incubate_kinetic measure_turbidity Measure turbidity incubate_kinetic->measure_turbidity end End: Report Solubility Data measure_turbidity->end incubate_equilibrium Incubate to equilibrium (24-72h) add_excess->incubate_equilibrium separate Centrifuge and filter incubate_equilibrium->separate quantify Quantify by HPLC separate->quantify quantify->end

Caption: Workflow for determining the kinetic and equilibrium solubility.

Comprehensive Stability Assessment Workflow

G cluster_0 Comprehensive Stability Assessment cluster_1 Forced Degradation (Stress Testing) cluster_2 ICH Stability Studies start Start: Pure API hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (Dry Heat) start->thermal long_term Long-Term (25°C/60% RH) start->long_term accelerated Accelerated (40°C/75% RH) start->accelerated analysis Analyze Samples by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis long_term->analysis accelerated->analysis id_degradants Identify and Characterize Degradation Products analysis->id_degradants shelf_life Establish Re-test Period/ Shelf-life analysis->shelf_life pathway Propose Degradation Pathways id_degradants->pathway end End: Stability Profile pathway->end shelf_life->end

Caption: Workflow for a comprehensive stability assessment.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Linezolid (C13H17ClN4O) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linezolid (Chemical Formula: C13H17ClN4O) is an oxazolidinone-class antibiotic used to treat serious infections caused by Gram-positive bacteria. Accurate quantification of Linezolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantification of Linezolid in biological samples using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, an overview of an available Enzyme-Linked Immunosorbent Assay (ELISA) is included.

Analytical Methods Overview

The primary methods for the quantification of Linezolid in biological fluids are HPLC-UV and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for clinical and research applications requiring low detection limits. HPLC-UV is a robust and cost-effective alternative suitable for routine therapeutic drug monitoring where higher concentrations are expected.[1] A commercially available enzyme immunoassay also provides a high-throughput screening option.[2]

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and ensure accurate quantification. The most common techniques for Linezolid are protein precipitation and solid-phase extraction.[3][4]

Protein Precipitation (PPT): This is a rapid and simple method for removing proteins from plasma or serum samples.[5][6] Methanol or acetonitrile are commonly used as precipitation solvents.[5][7]

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This technique is particularly useful for complex matrices or when higher sensitivity is required.[8]

Experimental Protocols

Protocol 1: Quantification of Linezolid in Human Plasma by HPLC-UV

This protocol details a validated HPLC-UV method for the determination of Linezolid in human plasma.

1. Sample Preparation: Protein Precipitation [5][7]

  • To 225 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., guaifenesin).

  • Add 500 µL of methanol to precipitate the plasma proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 10 minutes at room temperature.[7]

  • Carefully transfer 50 µL of the clear supernatant to an HPLC vial for analysis.[7]

2. HPLC-UV Instrumentation and Conditions [9][10]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: AichromBond-AQC18 (250mm × 4.6mm, 5µm) or equivalent C18 column.[9][10]

  • Mobile Phase: A mixture of water with 0.1% formic acid and acetonitrile (70:30, v/v).[9][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 20 µL.

3. Calibration Curve and Quality Control Samples

  • Prepare a series of calibration standards by spiking known concentrations of Linezolid into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples.

Protocol 2: Quantification of Linezolid in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of Linezolid in human plasma.

1. Sample Preparation: Protein Precipitation [11]

  • In a 2.0 mL tube, add 320 µL of human plasma.

  • For calibration standards and QC samples, add 40 µL of the respective working solutions of Linezolid. For unknown samples, add 80 µL of 50% methanol.[11]

  • Add 100 µL of an internal standard solution (e.g., Linezolid-d3).[11]

  • Add 1000 µL of acetonitrile to precipitate proteins and vortex vigorously for 1 minute.[11]

  • Centrifuge at 16,600 x g for 15 minutes at 4°C.[11]

  • Transfer the supernatant to a new tube and dilute 2-fold with water.

  • Centrifuge again at 16,600 x g for 3 minutes at 4°C.[11]

  • Inject the final supernatant into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions [11]

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: Octadecylsilyl (ODS) column.[11]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[11]

  • Flow Rate: As appropriate for the column dimensions.

  • Ionization Mode: Positive ion electrospray (ESI+).[11]

  • MRM Transitions:

    • Linezolid: Monitor the appropriate precursor to product ion transition.

    • Internal Standard (Linezolid-d3): Monitor the appropriate precursor to product ion transition.[11]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

A commercially available homogeneous enzyme immunoassay, the ARK™ Linezolid Assay, can be used for the quantitative determination of Linezolid in human serum on automated clinical chemistry analyzers.[2][10]

1. Principle of the Assay [2]

This assay is based on competition between the drug in the sample and Linezolid labeled with recombinant glucose-6-phosphate dehydrogenase (rG6PDH) for binding to an antibody reagent. The enzyme activity is directly proportional to the drug concentration in the sample.[2]

2. Procedure

Follow the manufacturer's instructions provided with the ARK™ Linezolid Assay kit for detailed procedures on sample preparation, running the assay on a compatible clinical chemistry analyzer, and data analysis.[2]

Data Presentation

The following tables summarize the quantitative data for the described analytical methods.

Table 1: HPLC-UV Method Validation Summary

ParameterResultReference
Linearity Range0.125–32 mg/L[9][10]
Correlation Coefficient (r²)> 0.999[9]
Lower Limit of Quantification (LLOQ)0.125 mg/L[9]
Intra-day Precision (%RSD)< 7.6%[9]
Inter-day Precision (%RSD)< 7.6%[9]
Accuracy (%Recovery)90.9% – 106.5%[9]

Table 2: LC-MS/MS Method Validation Summary

ParameterResultReference
Linearity Range0.5–50 µg/mL[11]
Correlation Coefficient (r²)> 0.99[11]
Lower Limit of Quantification (LLOQ)0.5 µg/mL[11]
Intra-day and Inter-day Precision (%CV)Within acceptable limits[12]
AccuracyWithin acceptable limits[12]
Recovery94.4% to 104.2%[12]

Table 3: ARK™ Linezolid Assay (ELISA) Performance

ParameterResultReference
Linearity Range0.75 - 30.0 µg/mL[2]
Precision (%CV)≤10%[2]
Accuracy (% Error)≤10%[2]

Visualizations

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (225 µL) add_is Add Internal Standard (25 µL) plasma->add_is add_methanol Add Methanol (500 µL) add_is->add_methanol vortex Vortex (30s) add_methanol->vortex centrifuge Centrifuge (15,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: HPLC-UV Experimental Workflow.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (320 µL) add_reagents Add IS & Acetonitrile plasma->add_reagents vortex Vortex (1 min) add_reagents->vortex centrifuge1 Centrifuge (16,600g, 15 min, 4°C) vortex->centrifuge1 supernatant1 Collect & Dilute Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (16,600g, 3 min, 4°C) supernatant1->centrifuge2 supernatant2 Final Supernatant for Injection centrifuge2->supernatant2 lc_injection Inject into LC-MS/MS supernatant2->lc_injection separation Chromatographic Separation (ODS Column) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Data Acquisition & Quantification detection->quantification

References

Application Note: High-Throughput Screening of C13H17ClN4O Compound Libraries for Modulators of the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the high-throughput screening (HTS) of a hypothetical library of compounds with the molecular formula C13H17ClN4O, herein referred to as the "ChemDiv-C13H17ClN4O" library. The primary objective of this screening campaign is to identify novel modulators of the Dopamine D2 receptor (DRD2), a G-protein coupled receptor (GPCR) critically involved in various neurological and psychiatric disorders. The protocols described herein cover primary screening, dose-response confirmation, and data analysis, providing a comprehensive workflow for hit identification and validation.

Experimental Protocols

1. Primary High-Throughput Screening: Aequorin-Based Calcium Assay

This assay measures changes in intracellular calcium levels upon DRD2 activation in a recombinant cell line co-expressing the receptor and the photoprotein aequorin.

  • Materials:

    • ChemDiv-C13H17ClN4O compound library (10 mM in DMSO)

    • HEK293 cell line stably co-expressing human DRD2 and apoaequorin

    • DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418

    • Coelenterazine h (5 mM in methanol)

    • Dopamine (agonist control)

    • Haloperidol (antagonist control)

    • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

    • 384-well white, clear-bottom microplates

  • Protocol:

    • Cell Plating: Seed the HEK293-DRD2-aequorin cells in 384-well plates at a density of 20,000 cells/well in 20 µL of growth medium and incubate for 24 hours at 37°C, 5% CO2.

    • Coelenterazine Loading: Add 20 µL of assay buffer containing 5 µM coelenterazine h to each well. Incubate for 4 hours at 37°C in the dark.

    • Compound Addition: Transfer 200 nL of the ChemDiv-C13H17ClN4O library compounds (10 mM stock) to the assay plates using an acoustic liquid handler to achieve a final concentration of 10 µM. For control wells, add DMSO (negative control), dopamine (agonist control, final concentration 1 µM), or haloperidol (antagonist control, final concentration 10 µM).

    • Signal Measurement: Measure baseline luminescence for 30 seconds using a luminometer.

    • Agonist Addition (for antagonist screen): Add 10 µL of dopamine (EC80 concentration) to all wells except the agonist control wells.

    • Luminescence Reading: Immediately measure luminescence for 60 seconds.

    • Data Analysis: Calculate the response for each well by integrating the luminescence signal over the reading period.

Data Presentation

Table 1: Primary Screening Statistics

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Z'-Factor0.78
Signal-to-Background Ratio15.2
Hit Rate (Agonists)0.3%
Hit Rate (Antagonists)0.5%
Number of Confirmed Hits8

Table 2: Dose-Response Confirmation of a Hit Compound (CD-C13H17-001)

Concentration (µM)% Inhibition (Antagonist Mode)
10098.2
3095.1
1085.4
360.2
145.7
0.320.1
0.15.3
IC50 (µM) 1.5

Mandatory Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Confirmation plate_cells Plate HEK293-DRD2-Aequorin Cells load_coelenterazine Load with Coelenterazine h plate_cells->load_coelenterazine add_compounds Add Library Compounds (10 µM) load_coelenterazine->add_compounds measure_baseline Measure Baseline Luminescence add_compounds->measure_baseline add_agonist Add Dopamine (EC80) measure_baseline->add_agonist read_luminescence Read Luminescence add_agonist->read_luminescence primary_analysis Primary Data Analysis (Z', Hit Identification) read_luminescence->primary_analysis hit_selection Hit Selection (>3σ from mean) primary_analysis->hit_selection dose_response Dose-Response Confirmation hit_selection->dose_response ic50_determination IC50/EC50 Determination dose_response->ic50_determination

High-Throughput Screening Workflow

DRD2_Signaling_Pathway cluster_membrane Cell Membrane DRD2 Dopamine D2 Receptor Gi Gi Protein DRD2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Dopamine Dopamine (Agonist) Dopamine->DRD2 Activates Compound This compound (Antagonist) Compound->DRD2 Inhibits PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases Response Cellular Response CREB->Response

Dopamine D2 Receptor Signaling Pathway

Application Notes and Protocols for Cell-Based Efficacy Testing of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the efficacy of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. While existing research has primarily focused on the antibacterial properties of this compound and its derivatives, this document outlines a screening workflow to explore its potential cytotoxic and anticancer activities.[1][2][3] The protocols herein describe a tiered approach, beginning with a general assessment of cytotoxicity, followed by more detailed investigations into the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Compound Information

Compound Name4-(4-chlorophenyl)cyclohexanecarbohydrazide
Molecular Formula C13H17ClN2O
PubChem CID 2779771[4]
Key Structural Features Contains a carbohydrazide functional group attached to a cyclohexane ring, which is substituted with a 4-chlorophenyl group.
Reported Activity Primarily antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the cell-based efficacy testing of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies start Prepare 4-(4-chlorophenyl)cyclohexanecarbohydrazide Stock Solution viability Cell Viability Assay (MTT/XTT) start->viability Treat cancer cell lines ic50 Determine IC50 Value viability->ic50 Dose-response analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Treat at IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat at IC50 concentration pathway Identify Affected Signaling Pathways apoptosis->pathway cell_cycle->pathway

Caption: Experimental workflow for evaluating the efficacy of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 4-(4-chlorophenyl)cyclohexanecarbohydrazide on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 4-(4-chlorophenyl)cyclohexanecarbohydrazide in DMSO. Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if the cytotoxic effect of 4-(4-chlorophenyl)cyclohexanecarbohydrazide is mediated through the induction of apoptosis.

Principle: This assay uses Annexin V conjugated to a fluorescent dye (FITC) and propidium iodide (PI) to differentiate between apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-(4-chlorophenyl)cyclohexanecarbohydrazide at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Lower-left (Annexin V-/PI-): Live cells

  • Lower-right (Annexin V+/PI-): Early apoptotic cells

  • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of 4-(4-chlorophenyl)cyclohexanecarbohydrazide on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

  • Cancer cell lines

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide

  • Propidium Iodide (PI)

  • RNase A

  • Ethanol (70%)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-(4-chlorophenyl)cyclohexanecarbohydrazide at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the described assays.

Assay Cell Line Parameter 4-(4-chlorophenyl)cyclohexanecarbohydrazide Positive Control
Cell Viability HeLaIC50 (µM)Insert ValueInsert Value
MCF-7IC50 (µM)Insert ValueInsert Value
A549IC50 (µM)Insert ValueInsert Value
Apoptosis HeLa% Early Apoptotic CellsInsert ValueInsert Value
% Late Apoptotic CellsInsert ValueInsert Value
Cell Cycle HeLa% G0/G1 PhaseInsert ValueInsert Value
% S PhaseInsert ValueInsert Value
% G2/M PhaseInsert ValueInsert Value

Signaling Pathway Visualization

Should the apoptosis assay indicate a positive result, further investigation into the specific apoptotic signaling pathway would be warranted. The following diagram illustrates the intrinsic and extrinsic apoptosis pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 family proteins (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) cyto_c->apaf1 caspase9 Pro-caspase-9 → Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis_out Apoptosis caspase3->apoptosis_out

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the antibacterial susceptibility of the compound 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its derivatives. The following methods are based on established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.

Introduction

4-(4-chlorophenyl)cyclohexanecarbohydrazide is a member of the carbohydrazide class of organic compounds.[1] Various derivatives of carbohydrazides and their related hydrazones have demonstrated a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] The emergence of multi-drug resistant microbial infections necessitates the exploration of new antimicrobial agents.[3] Hydrazone derivatives, in particular, are a promising area of research for the development of new antibacterial drugs.[4] This protocol outlines the standardized methods for evaluating the in vitro antibacterial activity of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives against common pathogenic bacteria.

Quantitative Data Summary

The antibacterial efficacy of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC). The following table provides an example of how to present such data.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-chlorophenyl)cyclohexanecarbohydrazide Derivatives

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC (µg/mL)MIC (µg/mL)
4-(4-chlorophenyl)cyclohexanecarbohydrazide 128256
Derivative 4a 64128
Derivative 4b 3264
Derivative 4c 1632
Ciprofloxacin (Control) 10.5

Experimental Protocols

The following are detailed protocols for the broth microdilution and disk diffusion methods to assess the antibacterial activity of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide (and its derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Reference antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the synthesized compounds in DMSO to a final concentration of 1024 µg/mL.[5]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in concentrations ranging from 512 µg/mL to 2 µg/mL.[5]

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row with a reference antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[5]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide (and its derivatives)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Reference antibiotic disks

Procedure:

  • Preparation of Test Disks: Aseptically apply a known concentration of the test compound solution (e.g., 100 µg/mL in a suitable solvent) to sterile filter paper disks and allow them to dry completely.[6]

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

  • Application of Disks: Place the prepared test disks and a standard antibiotic disk (control) on the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the antibacterial susceptibility testing of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution broth_dilution Broth Microdilution (Determine MIC) prep_compound->broth_dilution disk_diffusion Disk Diffusion (Measure Zone of Inhibition) prep_compound->disk_diffusion prep_media Prepare Culture Media (e.g., Mueller-Hinton Broth/Agar) prep_media->broth_dilution prep_media->disk_diffusion prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->broth_dilution prep_inoculum->disk_diffusion analyze_mic Record MIC Values broth_dilution->analyze_mic analyze_zone Measure and Record Inhibition Zones disk_diffusion->analyze_zone compare Compare with Reference Antibiotic analyze_mic->compare analyze_zone->compare

Caption: Workflow for antibacterial susceptibility testing.

Signaling Pathway

Currently, there is insufficient information available in the public domain to delineate the specific signaling pathways affected by 4-(4-chlorophenyl)cyclohexanecarbohydrazide in bacteria. Further research, such as transcriptomic or proteomic studies, would be required to elucidate its mechanism of action.

References

Application Notes and Protocols: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its subsequent conversion into hydrazone derivatives. The protocols are based on established synthetic routes and are intended to guide researchers in the preparation of these compounds for further study, such as in antibacterial drug discovery.[1][2]

Synthetic Workflow

The overall synthetic strategy involves a three-step process starting from 4-(4-chlorophenyl)cyclohexane carboxylic acid. The carboxylic acid is first converted to its methyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield the key intermediate, 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Finally, this carbohydrazide is condensed with various aromatic aldehydes to produce a library of hydrazone derivatives.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation A 4-(4-chlorophenyl)cyclohexane carboxylic acid B Methyl 4-(4-chlorophenyl)cyclohexane carboxylate A->B Methanol, H₂SO₄ (cat.) C 4-(4-chlorophenyl)cyclohexane carbohydrazide B->C Hydrazine Hydrate E Hydrazone Derivatives C->E Ethanol, Glacial Acetic Acid (cat.) D Aromatic Aldehyde D->E

Caption: Synthetic pathway for 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its derivatives.

Experimental Protocols

Protocol 2.1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexane carboxylate (Compound 2)

This protocol details the esterification of the starting carboxylic acid.

  • Materials:

    • 4-(4-chlorophenyl)cyclohexane carboxylic acid (1)

    • Methanol (reagent grade)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a solution of 4-(4-chlorophenyl)cyclohexane carboxylic acid (1) (2 g, 8.4 mmol) in methanol (20 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (0.1 mL).[2]

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude product, methyl 4-(4-chlorophenyl)cyclohexane carboxylate (2), is a yellow oily liquid and can be used in the next step without further purification.[2]

    • Yield: Approximately 94%.[2]

Protocol 2.2: Synthesis of 4-(4-chlorophenyl)cyclohexane carbohydrazide (Compound 3)

This protocol describes the conversion of the methyl ester to the carbohydrazide intermediate.

  • Materials:

    • Methyl 4-(4-chlorophenyl)cyclohexane carboxylate (2)

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Dissolve the crude methyl 4-(4-chlorophenyl)cyclohexane carboxylate (2) (1.5 g, 5.95 mmol) in ethanol.[2]

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for a suitable period, monitoring by TLC.

    • After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude 4-(4-chlorophenyl)cyclohexane carbohydrazide (3).[2]

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a solid product.

    • Melting Point: 102-103 °C.[2]

Protocol 2.3: General Procedure for the Synthesis of Hydrazone Derivatives (Compounds 4a-s)

This protocol outlines the final step to generate a variety of hydrazone derivatives.

  • Materials:

    • 4-(4-chlorophenyl)cyclohexane carbohydrazide (3)

    • Various substituted aromatic aldehydes

    • Ethanol

    • Glacial Acetic Acid

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Dissolve an equimolar amount of 4-(4-chlorophenyl)cyclohexane carbohydrazide (3) and the desired aromatic aldehyde in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

    • If necessary, the product can be further purified by recrystallization.

Data Presentation: Physicochemical Properties of Synthesized Hydrazone Derivatives

The following table summarizes the yield and melting points for a selection of synthesized hydrazone derivatives.

Compound IDR-group on AldehydeYield (%)Melting Point (°C)
4k Indole67127-128
4l Pyridine66122-123
4q Quinoline79138-139
4r Imidazole75128-129
4s Furan82140-141
Data sourced from Venkatasatyanarayana et al., 2015.[2]

Concluding Remarks

The protocols described provide a reliable method for the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its hydrazone derivatives. These compounds have been noted for their potential as antibacterial agents, with the nature of the aromatic substituent on the hydrazone moiety influencing the biological activity.[1][3] Researchers can utilize these methods to generate a diverse library of compounds for structure-activity relationship (SAR) studies and further drug development efforts.

References

Application Notes and Protocols: In Vitro Evaluation of 4-(4-Chlorophenyl)cyclohexanecarbohydrazide Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the in vitro evaluation of the antibacterial activity of 4-(4-chlorophenyl)cyclohexanecarbohydrazide against a panel of Gram-positive bacteria. The protocols outlined below are essential for determining the compound's potency, spectrum of activity, and potential for therapeutic development.

Data Presentation

No specific experimental data for 4-(4-chlorophenyl)cyclohexanecarbohydrazide was found in the public domain at the time of this writing. The following tables are templates to be populated with experimentally derived data.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-chlorophenyl)cyclohexanecarbohydrazide against Gram-positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus25923Data to be determined
Streptococcus pyogenes19615Data to be determined
Bacillus subtilis6633Data to be determined
Enterococcus faecalis29212Data to be determined
Vancomycin (Control)-Reference data

Table 2: Minimum Bactericidal Concentration (MBC) of 4-(4-chlorophenyl)cyclohexanecarbohydrazide against Gram-positive Bacteria

Bacterial StrainATCC NumberMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus25923Data to be determinedData to be determined
Streptococcus pyogenes19615Data to be determinedData to be determined
Bacillus subtilis6633Data to be determinedData to be determined
Enterococcus faecalis29212Data to be determinedData to be determined
Vancomycin (Control)-Reference dataReference data

Table 3: Cytotoxicity of 4-(4-chlorophenyl)cyclohexanecarbohydrazide against Mammalian Cell Lines

Cell LineATCC NumberCell TypeIC50 (µM)
HEK293CRL-1573Human Embryonic KidneyData to be determined
HepG2HB-8065Human Liver CancerData to be determined
Doxorubicin (Control)--Reference data

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a widely used and accepted technique.

Materials:

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide (test compound)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Bacterial growth control (broth with bacteria)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 4-(4-chlorophenyl)cyclohexanecarbohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL.

    • Include a positive control (antibiotic), a negative control (broth only), and a bacterial growth control (broth with bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism. It is typically performed as a follow-up to the MIC assay.[2]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium over time.

Materials:

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide

  • Gram-positive bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • MHA plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Preparation of Bacterial Culture:

    • Prepare an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Test Compound:

    • Add 4-(4-chlorophenyl)cyclohexanecarbohydrazide to the bacterial culture at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control (no compound).

  • Sampling and Plating:

    • Incubate the cultures in a shaking incubator at 37°C.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • 4-(4-chlorophenyl)cyclohexanecarbohydrazide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-chlorophenyl)cyclohexanecarbohydrazide in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis MIC MIC Determination MBC MBC Determination MIC->MBC If bacteriostatic TimeKill Time-Kill Kinetics MIC->TimeKill Determine rate of killing Potency Assess Potency MBC->Potency TimeKill->Potency Cytotoxicity Cytotoxicity Assay Safety Evaluate Safety Profile Cytotoxicity->Safety Spectrum Determine Spectrum Potency->Spectrum End Lead Optimization Spectrum->End Safety->End Start Compound Synthesis 4-(4-chlorophenyl)cyclohexanecarbohydrazide Start->MIC

Caption: Experimental workflow for the in vitro evaluation of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Logical_Relationship cluster_compound Test Compound cluster_assays In Vitro Assays cluster_bacteria Gram-Positive Bacteria cluster_outcome Evaluation Outcome Compound 4-(4-chlorophenyl)cyclohexanecarbohydrazide MIC MIC Assay (Potency) Compound->MIC MBC MBC Assay (Bactericidal/Bacteriostatic) Compound->MBC TimeKill Time-Kill Assay (Rate of Killing) Compound->TimeKill Cytotoxicity Cytotoxicity Assay (Safety) Compound->Cytotoxicity MIC->MBC MIC->TimeKill Outcome Therapeutic Potential Assessment MIC->Outcome MBC->Outcome TimeKill->Outcome Cytotoxicity->Outcome SA S. aureus SA->MIC SP S. pyogenes SP->MIC BS B. subtilis BS->MIC EF E. faecalis EF->MIC

Caption: Logical relationship of the in vitro evaluation components.

Signaling_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Prevents Cell_Division Cell Division DNA_Replication->Cell_Division Leads to inhibition of Compound 4-(4-chlorophenyl)cyclohexanecarbohydrazide Compound->DNA_Gyrase Inhibition

References

Application Notes and Protocols: The 1,2,4,5-Tetrazine Derivative C13H17ClN4O as a Scaffold for Novel Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the 1,2,4,5-tetrazine derivative, 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone (hereafter referred to as C13H17ClN4O), as a foundational scaffold for the design and synthesis of novel anticancer agents. The protocols outlined herein cover derivative synthesis, in vitro screening, and target validation, based on the known bioactivity of the tetrazine core.

The 1,2,4,5-tetrazine ring system is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and herbicidal properties.[1][2] The inherent electronic properties and structural versatility of the tetrazine core make it an attractive starting point for developing targeted therapeutics.[3][4]

Hypothesized Biological Target: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several heterocyclic scaffolds have been successfully developed as VEGFR-2 inhibitors.[5] Based on the structural features of this compound and the known anticancer activities of tetrazines, we hypothesize that this scaffold can be elaborated to generate potent VEGFR-2 inhibitors.

The proposed mechanism of action involves the binding of the tetrazine derivatives to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This leads to the suppression of endothelial cell proliferation and migration, ultimately inhibiting angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes C13H17ClN4O_analog This compound Analog C13H17ClN4O_analog->VEGFR2 Inhibits ATP Binding

Figure 1: Hypothesized VEGFR-2 Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Synthesis of Novel this compound Derivatives

This protocol describes a general method for the derivatization of the this compound scaffold at the acetyl group, which can be modified to introduce a variety of functional moieties to explore the structure-activity relationship (SAR). A plausible synthetic route is adapted from procedures for similar tetrazine compounds.[1]

Objective: To synthesize a library of amide derivatives from the parent scaffold.

Materials:

  • 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone (this compound)

  • Various primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives)

  • Sodium borohydride (NaBH₄)

  • Dess-Martin periodinane

  • Appropriate solvents (Methanol, Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reaction vials, magnetic stirrer, TLC plates, column chromatography setup.

Procedure:

  • Reduction of the Ketone:

    • Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

    • Stir the reaction for 1 hour at 0°C and then for 2 hours at room temperature.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding acetone (2 mL).

    • Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography.

  • Oxidation to Aldehyde (Optional, for chain extension):

    • Dissolve the alcohol from step 1 (1 mmol) in DCM (15 mL).

    • Add Dess-Martin periodinane (1.2 mmol).

    • Stir at room temperature for 2-3 hours until the reaction is complete (TLC).

    • Quench with a saturated solution of sodium thiosulfate.

    • Extract with DCM, dry over sodium sulfate, and purify the aldehyde.

  • Reductive Amination to Form Amine Derivatives:

    • To a solution of the aldehyde from step 2 (1 mmol) in DCM (10 mL), add the desired amine (1.2 mmol) and a catalytic amount of acetic acid.

    • Stir for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) and stir overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Extract with DCM, dry, and purify the final compound by column chromatography.

Synthesis_Workflow Scaffold This compound (Ketone) Reduction Reduction (NaBH4) Scaffold->Reduction Alcohol Intermediate (Alcohol) Reduction->Alcohol Oxidation Oxidation (DMP) Alcohol->Oxidation Aldehyde Intermediate (Aldehyde) Oxidation->Aldehyde ReductiveAmination Reductive Amination (+ Amine, NaBH(OAc)3) Aldehyde->ReductiveAmination Derivatives Novel Amine Derivatives ReductiveAmination->Derivatives

Figure 2: General Synthetic Workflow for this compound Derivatives.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is for assessing the cytotoxic effects of the newly synthesized this compound derivatives on a cancer cell line, such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the synthesized compounds.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives and parent compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates, multichannel pipette, incubator, microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the A549 cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare stock solutions of test compounds and Doxorubicin in DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 values by plotting a dose-response curve.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to directly measure the inhibitory activity of the synthesized compounds against VEGFR-2.

Objective: To determine the IC50 of the compounds for VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Synthesized compounds and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control

  • 384-well plates, luminometer.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add 2 µL of the compound dilutions.

    • Add 2 µL of a solution containing the VEGFR-2 enzyme and the substrate.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-enzyme control.

    • Determine the IC50 values from the dose-response curves.

Experimental_Logic Start This compound Scaffold Synthesis Protocol 1: Derivative Synthesis Start->Synthesis Library Compound Library Synthesis->Library Screening Protocol 2: In Vitro Cytotoxicity (MTT Assay) Library->Screening Hit_Compounds Hit Compounds (Low IC50) Screening->Hit_Compounds Target_Assay Protocol 3: VEGFR-2 Kinase Assay Hit_Compounds->Target_Assay Lead_Candidates Lead Candidates (Potent VEGFR-2 Inhibitors) Target_Assay->Lead_Candidates SAR SAR Analysis & Optimization Lead_Candidates->SAR SAR->Synthesis Iterative Design

Figure 3: Logical Workflow for Drug Discovery using the this compound Scaffold.

Data Presentation

The following tables present hypothetical data for a series of synthesized analogs of this compound, illustrating the expected outcomes from the experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound Analogs against A549 Cells

Compound IDR-Group ModificationIC50 (µM) ± SD
This compound Parent (Acetyl)25.4 ± 2.1
CZ-01 Morpholine-ethyl-amine8.2 ± 0.7
CZ-02 Piperidine-ethyl-amine12.5 ± 1.3
CZ-03 4-fluoroaniline-ethyl-amine5.1 ± 0.4
CZ-04 Cyclopropylamine-ethyl-amine18.9 ± 1.9
Doxorubicin Positive Control0.8 ± 0.1

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Analogs

Compound IDVEGFR-2 IC50 (nM) ± SD
This compound > 10,000
CZ-01 150.3 ± 12.5
CZ-03 88.5 ± 7.9
Sorafenib Positive Control

These tables provide a clear and concise summary of the quantitative data, allowing for easy comparison of the structure-activity relationships among the synthesized analogs. The results suggest that the addition of a 4-fluoroaniline moiety (CZ-03) significantly enhances both cytotoxicity and target enzyme inhibition, making it a promising lead for further optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to improve the yield and purity of your product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide, which is typically a two-step process: (1) Fischer esterification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid to its methyl ester, and (2) hydrazinolysis of the resulting ester.

Step 1: Fischer Esterification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid

Issue 1: Low Yield of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

Potential Cause Suggested Solution Expected Outcome
Incomplete reaction Increase the molar excess of methanol (e.g., from 10 to 20 equivalents). The reaction is an equilibrium, and a large excess of the alcohol reactant drives the equilibrium towards the product side.[1]Higher conversion of the carboxylic acid to the ester.
Increase the amount of sulfuric acid catalyst (e.g., from 0.1 mL to 0.2 mL for a 2g scale reaction). The catalyst speeds up the attainment of equilibrium.Faster reaction time and potentially higher yield within the same timeframe.
Extend the reflux time (e.g., from 4 hours to 8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).Drive the reaction closer to completion.
Water in the reaction mixture Ensure all glassware is thoroughly dried before use. Use anhydrous methanol.The presence of water can shift the equilibrium back towards the starting materials, reducing the ester yield.[1]
Suboptimal reaction temperature Ensure the reaction mixture is refluxing gently. For methanol, the boiling point is approximately 65 °C.Maintaining the correct temperature ensures the reaction proceeds at an optimal rate without decomposition of reactants or products.

Issue 2: Presence of Unreacted Carboxylic Acid in the Product

Potential Cause Suggested Solution Expected Outcome
Insufficient reaction time or catalyst See "Incomplete reaction" solutions above.Complete conversion of the carboxylic acid.
Inefficient purification During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.The carboxylic acid will be converted to its sodium salt, which is soluble in the aqueous layer and can be separated.
Purify the crude product using column chromatography on silica gel.Separation of the less polar methyl ester from the more polar carboxylic acid.
Step 2: Hydrazinolysis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

Issue 3: Low Yield of 4-(4-chlorophenyl)cyclohexanecarbohydrazide

Potential Cause Suggested Solution Expected Outcome
Incomplete reaction Increase the molar excess of hydrazine hydrate (e.g., from 10 to 15 equivalents).Drives the reaction towards the formation of the hydrazide.
Extend the reflux time (e.g., from 6 hours to 12 hours). Monitor the reaction progress by TLC.Ensures the reaction goes to completion.
Suboptimal reaction temperature Ensure the reaction mixture is refluxing gently in ethanol (boiling point ~78 °C).Optimal reaction rate for the formation of the carbohydrazide.
Product loss during workup After concentrating the reaction mixture, cool it in an ice bath to ensure complete precipitation of the product.Maximizes the recovery of the solid product.
Wash the filtered product with a minimal amount of cold ethanol to remove impurities without dissolving a significant amount of the product.Improved purity with minimal loss of yield.

Issue 4: Presence of Unreacted Ester in the Final Product

Potential Cause Suggested Solution Expected Outcome
Insufficient hydrazine hydrate or reaction time See "Incomplete reaction" solutions above.Complete conversion of the methyl ester.
Inefficient purification Recrystallize the crude product from ethanol. The carbohydrazide is typically less soluble in cold ethanol than the starting ester.The carbohydrazide will crystallize out, leaving the more soluble ester in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide?

A1: Based on reported procedures, the two-step synthesis can achieve a high overall yield. The esterification step can yield around 94% of the methyl ester intermediate.[2] The subsequent hydrazinolysis to the final product also proceeds in high yield.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a suitable method for monitoring both the esterification and hydrazinolysis steps. For the esterification, you can observe the disappearance of the more polar carboxylic acid spot and the appearance of the less polar methyl ester spot. For the hydrazinolysis, you will see the disappearance of the ester spot and the appearance of the more polar carbohydrazide spot.

Q3: What are the potential side products in the hydrazinolysis step?

A3: A potential side product is the formation of a diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine. This can be minimized by using a large excess of hydrazine hydrate.

Q4: Is the reaction stereospecific?

A4: The synthesis starts from 4-(4-chlorophenyl)cyclohexanecarboxylic acid, which can exist as cis and trans isomers. The reaction conditions for esterification and hydrazinolysis are not expected to alter the stereochemistry at the cyclohexane ring.

Quantitative Data

The following tables summarize the effect of key reaction parameters on the yield of the two synthetic steps.

Table 1: Fischer Esterification of 4-(4-chlorophenyl)cyclohexanecarboxylic acid

Molar Ratio (Methanol:Acid)Catalyst (H₂SO₄)Temperature (°C)Reaction Time (h)Reported Yield (%)
~20:1CatalyticReflux494[2]
10:1CatalyticReflux8Potentially lower
30:1CatalyticReflux4Potentially higher

Table 2: Hydrazinolysis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate

Molar Ratio (Hydrazine Hydrate:Ester)SolventTemperature (°C)Reaction Time (h)Reported Yield (%)
~10:1EthanolReflux6High (not specified)[2]
5:1EthanolReflux12Potentially lower
15:1EthanolReflux6Potentially higher

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate[2]
  • To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (2 g, 8.4 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL) dropwise.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction completion by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography if necessary. A reported yield for the yellow oily product is 94%.[2]

Protocol 2: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide[2]
  • To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1.5 g, 5.95 mmol) in ethanol (15 mL), add hydrazine hydrate (3 mL, ~10 equivalents).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction completion by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Cool the residue in an ice bath to precipitate the solid product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Visualizations

Experimental Workflow

experimental_workflow A 4-(4-chlorophenyl)cyclohexanecarboxylic acid B Esterification (Methanol, H₂SO₄, Reflux) A->B C Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate B->C D Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) C->D E 4-(4-chlorophenyl)cyclohexanecarbohydrazide D->E

Caption: Synthetic pathway for 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Troubleshooting Logic for Low Esterification Yield

troubleshooting_esterification start Low Esterification Yield q1 Is the reaction incomplete (TLC)? start->q1 a1_yes Increase MeOH excess Increase catalyst amount Extend reflux time q1->a1_yes Yes q2 Was anhydrous methanol used? q1->q2 No a2_no Use anhydrous methanol Dry glassware thoroughly q2->a2_no No a2_yes Check reflux temperature q2->a2_yes Yes

Caption: Decision tree for troubleshooting low esterification yield.

Troubleshooting Logic for Low Hydrazinolysis Yield

troubleshooting_hydrazinolysis start Low Hydrazinolysis Yield q1 Is the reaction incomplete (TLC)? start->q1 a1_yes Increase hydrazine excess Extend reflux time q1->a1_yes Yes q2 Was the product fully precipitated? q1->q2 No a2_no Cool reaction mixture in an ice bath q2->a2_no No a2_yes Review washing procedure (use minimal cold solvent) q2->a2_yes Yes

Caption: Decision tree for troubleshooting low hydrazinolysis yield.

References

Overcoming solubility issues with C13H17ClN4O in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with the organic compound C13H17ClN4O in aqueous solutions. Given that the molecular formula this compound may correspond to various specific structures, this guide addresses general strategies applicable to poorly water-soluble compounds of this nature.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in aqueous buffers?

A1: Organic compounds with a molecular formula like this compound are often characterized by complex, hydrophobic structures. Poor aqueous solubility is common for molecules that are "brick-dust" like (high crystal lattice energy) or "grease-ball" like (highly lipophilic).[1] The large hydrocarbon content relative to polar functional groups (like the nitrogen and oxygen atoms in this formula) can lead to unfavorable interactions with water, a highly polar solvent.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is significantly lowered in the final aqueous solution, making it unable to keep the hydrophobic compound dissolved.[2] Strategies to overcome this include:

  • Lowering the final concentration of your compound in the assay.

  • Increasing the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically, DMSO concentrations are kept below 1%).[3][4]

  • Using a different solubilization strategy, such as formulation with cyclodextrins or surfactants.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, if your compound has ionizable functional groups. The presence of four nitrogen atoms suggests that the molecule may have basic amine groups.[5][6] For a basic compound, lowering the pH of the aqueous solution will protonate the amine groups, forming a more soluble salt.[7][8] Conversely, if the molecule has an acidic functional group, increasing the pH will deprotonate it, also leading to increased solubility. It is crucial to determine the pKa of your compound to effectively use pH for solubilization.[9]

Q4: What are co-solvents, and how can they help with solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12][13]

Q5: Are there other advanced methods to improve the solubility of my compound?

A5: Yes, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15][16] They can encapsulate the poorly soluble compound, forming an inclusion complex that is more soluble in water.[17][18]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which can entrap hydrophobic compounds in their core, thereby increasing their solubility.[19]

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level.[20]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1][21][22]

Troubleshooting Guides

Guide 1: Initial Dissolution Failure in Aqueous Buffer

This guide provides a step-by-step process to address initial solubility challenges.

A Start: Compound this compound fails to dissolve in aqueous buffer B Step 1: Prepare a high-concentration stock solution in an organic solvent (e.g., 10-30 mM in DMSO). A->B C Step 2: Dilute the stock solution into the aqueous buffer to the desired final concentration. B->C D Observe for precipitation. Does the compound remain in solution? C->D E Yes: Problem solved. Proceed with the experiment. D->E Yes F No: Precipitation occurs. Proceed to advanced troubleshooting. D->F No G Advanced Troubleshooting: Explore pH modification, co-solvents, or complexation agents. F->G

Initial Dissolution Troubleshooting Workflow
Guide 2: Optimizing pH for Solubilization

If this compound contains a basic amine group, this guide will help you use pH to your advantage.

  • Determine the pKa: If not known, use computational tools or analytical methods to estimate the pKa of the most basic nitrogen atom.

  • Prepare a Series of Buffers: Make a range of buffers with pH values from acidic to neutral (e.g., pH 2, 4, 6, 7.4).

  • Test Solubility: Add a small, consistent amount of your compound to each buffer and determine its solubility. You should observe higher solubility at pH values below the pKa.

  • Select Optimal pH: Choose the lowest pH that provides sufficient solubility and is compatible with your experimental system.

Data Presentation

The following tables summarize typical data you might generate when exploring different solubilization methods.

Table 1: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical this compound

Co-solvent System (in water)Maximum Solubility (µg/mL)Fold Increase vs. Water
Water alone0.51x
10% Ethanol1530x
10% Propylene Glycol2550x
5% PEG 4004080x

Table 2: pH-Dependent Solubility of a Hypothetical Basic this compound (pKa = 6.5)

pH of Aqueous BufferMaximum Solubility (µg/mL)
2.0>1000
4.0850
6.0150
7.42

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., for 1 mg of a compound with a molecular weight of 280.75 g/mol , add 356 µL of DMSO for a 10 mM stock).

  • Dissolve: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be applied if necessary, but be cautious of compound stability.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize water absorption and degradation.[23] Before use, thaw completely and vortex to ensure homogeneity.[24]

Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 45% w/v).

  • Add Compound: Add the this compound compound to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualization of a Potential Signaling Pathway

Given the presence of nitrogen atoms, this compound could potentially be a purine analog. Such compounds can interfere with nucleotide metabolism and related signaling pathways, such as the mTOR pathway, which is sensitive to purine levels.[25][26]

cluster_0 Purine Synthesis Pathway PRPP PRPP IMP IMP PRPP->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP mTORC1 mTORC1 Signaling AMP->mTORC1 Activates This compound This compound (Purine Analog) This compound->IMP Inhibits (Hypothetical) Biosynthesis Protein & Nucleic Acid Biosynthesis mTORC1->Biosynthesis Promotes

Hypothetical Inhibition of Purine Metabolism by this compound

References

Troubleshooting guide for the synthesis of C13H17ClN4O analogs.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of C13H17ClN4O Analogs

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing analogs of this compound, a chemical formula representative of various biologically active compounds. The guidance is structured around a common synthetic pathway involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the common causes?

A1: Low yields in Suzuki-Miyaura couplings, especially with heterocyclic compounds, can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich or sterically hindered substrates, specialized Buchwald ligands may be necessary to facilitate the oxidative addition step.

  • Base Selection: The base plays a crucial role in the transmetalation step. While inorganic bases like K3PO4 and K2CO3 are common, they can have poor solubility.[1] The choice of base should also consider the stability of your substrates, as strong bases like NaOtBu can cause decomposition of sensitive functional groups.[2]

  • Solvent and Temperature: Ethereal (e.g., dioxane, THF) and aromatic (e.g., toluene) solvents are commonly used.[2] Chlorinated solvents should be avoided as they can inhibit the reaction.[2] The reaction temperature, typically between 80-100°C, may need optimization.[2][3]

  • Boronic Acid Stability: Boronic acids can undergo degradation (protodeborylation) over the course of the reaction, especially at elevated temperatures.[4] Using a slight excess of the boronic acid can sometimes compensate for this.

  • Atmosphere Control: Strict inert atmosphere conditions are essential. Traces of oxygen can lead to oxidative addition byproducts and deactivate the catalyst.[5]

Q2: I'm observing significant byproduct formation in my reaction. What are the likely impurities?

A2: Common byproducts in Suzuki-Miyaura reactions include:

  • Homocoupling Products: Coupling of two identical starting material molecules (e.g., two aryl halides or two boronic acids) can occur.[6]

  • Dehalogenation Products: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[6]

  • Protodeborylation Products: As mentioned, the boronic acid can react with trace water or other proton sources to revert to the corresponding arene.[6]

A summary of common byproducts and their potential causes is provided in the table below.

Impurity TypePotential Cause(s)Suggested Mitigation Strategy
HomocouplingCatalyst choice, reaction conditionsScreen different catalysts and ligands; optimize temperature and reaction time.
DehalogenationHighly reactive organoboron compounds, strong reducing agents presentUse milder reaction conditions; ensure purity of starting materials.[6]
ProtodeborylationPresence of water, prolonged reaction times, high temperaturesUse anhydrous solvents; consider using a slight excess of boronic acid.[4]

Q3: The amide bond formation step is sluggish or incomplete. How can I improve it?

A3: Incomplete amide bond formation is a common issue. Consider the following:

  • Coupling Reagents: Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HBTU are effective but can have their own challenges.[7][8] Ensure your coupling reagent is fresh and dry.

  • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is typically required to activate the carboxylic acid and neutralize the acid formed during the reaction.

  • Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[8] Ensure all reagents and solvents are anhydrous.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, higher temperatures, or more potent coupling reagents.

Q4: My final compound is difficult to purify. What strategies can I use?

A4: The purification of polar, nitrogen-containing heterocyclic compounds can be challenging.

  • Chromatography:

    • Normal Phase (Silica Gel): Basic compounds can streak on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape.[9]

    • Reverse Phase (C18): This is often a good option for polar compounds.[9] Using a polar-modified C18 column can provide better retention and separation for highly polar molecules.[10]

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[11][12] A solvent screen is necessary to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[11]

  • Acid-Base Extraction: If your compound has a basic nitrogen, you can use acid-base extraction to separate it from non-basic impurities.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Amide Bond Formation using HBTU
  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Add HBTU (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by aqueous base (e.g., sat. NaHCO3) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer, concentrate, and purify the product.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent under Inert Atmosphere A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Workup D->E Reaction Complete F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_starting_materials Check Starting Materials cluster_conditions Check Reaction Conditions cluster_analysis Analyze Crude Mixture start Low Reaction Yield sm_purity Purity of Aryl Halide and Boronic Acid? start->sm_purity catalyst Catalyst/Ligand Activity? start->catalyst byproducts Identify Byproducts (Homocoupling, Dehalogenation) start->byproducts sm_stability Boronic Acid Degradation? sm_purity->sm_stability base Base Strength/ Solubility? catalyst->base atmosphere Inert Atmosphere Maintained? base->atmosphere temp Optimal Temperature? atmosphere->temp

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Optimization of C13H17ClN4O Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C13H17ClN4O does not correspond to a single, ubiquitously known chemical entity. As such, this guide addresses common synthetic challenges and optimization strategies for compounds of this nature, which likely consist of a substituted nitrogen-containing heterocyclic core. The following troubleshooting guides and FAQs are structured around plausible synthetic routes and challenges encountered during the synthesis of chloro-substituted heterocyclic amines and amides.

Section 1: Synthesis of the Heterocyclic Core (e.g., Pyrimidine)

The synthesis of a substituted pyrimidine core is a common route to complex nitrogen-containing molecules. Various methods exist, often involving cyclization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrimidine synthesis yield is low. What are the common causes and how can I improve it?

A1: Low yields in pyrimidine synthesis can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: Many pyrimidine syntheses are sensitive to temperature and catalysts. Ensure the optimal conditions for your specific reaction are met. For instance, some cycloadditions require elevated temperatures, while others proceed at room temperature with the right catalyst.[1]

  • Reagent Quality: The purity of starting materials, such as amidines and ketones, is crucial. Impurities can lead to side reactions and lower yields.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and outcome. For example, some syntheses may require anhydrous conditions, and the use of DMF or other polar aprotic solvents is common.[1]

  • pH Control: In reactions involving amidines, the pH can affect the nucleophilicity of the reagents. Using a base like K2CO3 or an acid catalyst like TFA may be necessary depending on the specific mechanism.[1][2]

Q2: I am observing multiple products in my reaction mixture. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common challenge. To improve regioselectivity:

  • Catalyst Choice: The use of specific catalysts can direct the reaction to the desired product. For instance, metal catalysts like those based on copper or iridium have been shown to provide high regioselectivity in certain pyrimidine syntheses.[2]

  • Protecting Groups: If your starting materials have multiple reactive sites, using protecting groups can prevent unwanted side reactions.

  • Reaction Mechanism: Understanding the reaction mechanism (e.g., [3+3] cycloaddition, [5+1] annulation) can help in choosing reactants that favor the desired regioisomer.[1]

Data Presentation: Pyrimidine Synthesis Conditions
Reaction TypeStarting MaterialsCatalyst/ReagentSolventTemperatureYield
[3+3] Cycloadditionα-azidovinyl ketones, amidinesK2CO3Anhydrous DMF-Good
[5+1] AnnulationEnamidines, orthoestersZnBr2 (catalytic)---
Oxidative AnnulationAmidines, ketones, N,N-dimethylaminoethanol---Good
Multi-componentAmidines, alcoholsIridium catalyst---

Note: This table presents a summary of conditions from various literature sources and specific yields may vary based on substrates.[1][2]

Experimental Protocol: General Procedure for a Three-Component Pyrimidine Synthesis

This protocol is a generalized example based on common literature procedures for multi-component reactions leading to pyrimidine derivatives.[2]

  • Reagent Preparation: In a clean, dry flask, dissolve the ketone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) in a suitable solvent (e.g., anhydrous DMF).

  • Reaction Initiation: Add ammonium acetate (2.0 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Pyrimidine Synthesis Workflow

G General Workflow for Pyrimidine Synthesis reagents Combine Ketone, Amidine Source, and C1 Synthon reaction Heat with Catalyst (e.g., ZnCl2, NH4I) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Pyrimidine Derivative purification->product G Troubleshooting Amide Coupling start No/Low Product Formation q1 Is the amine electron-deficient or sterically hindered? start->q1 q2 Are you observing side products? start->q2 a1_yes Use stronger coupling agents (e.g., BTFFH, acid chloride) and consider elevated temperatures. q1->a1_yes Yes a1_no Check reagent purity and stoichiometry. Ensure anhydrous conditions. q1->a1_no No a2_yes For racemization, use milder conditions. For purification issues, use water-soluble reagents like EDC. q2->a2_yes Yes a2_no Optimize reaction time and temperature. q2->a2_no No G SNAr Addition-Elimination Pathway start Activated Aryl Chloride + Nucleophile attack Nucleophilic Attack on Carbon Bearing Chlorine start->attack intermediate Formation of Meisenheimer Complex (Anionic Intermediate) attack->intermediate stabilization Charge Delocalized by Electron-Withdrawing Group intermediate->stabilization elimination Elimination of Chloride Ion intermediate->elimination product Substituted Product (Aromaticity Restored) elimination->product

References

Addressing off-target effects of C13H17ClN4O compounds in cellular models.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C13H17ClN4O (AG-490) Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound compounds, primarily identified as AG-490 (Tyrphostin B42), in cellular models. AG-490 is a tyrosine kinase inhibitor known to target JAK2 and EGFR, making it a valuable tool in studying signal transduction pathways.[1][2] However, its utility can be complicated by off-target effects. This guide is designed to help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of AG-490?

A1: AG-490 is a tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] It is often used to investigate the JAK/STAT signaling pathway.[3][4][5]

Q2: What are the known off-targets of AG-490?

A2: Besides JAK2 and EGFR, AG-490 has been reported to inhibit other kinases, though often with lower potency. These include JAK3 and ErbB2.[1][2][6] It's important to note that many kinase inhibitors have broad selectivity, and a comprehensive kinase panel screening is recommended to fully characterize off-target effects in your specific experimental system.[7][8]

Q3: What is a typical working concentration for AG-490 in cell culture?

A3: The optimal concentration of AG-490 can vary significantly depending on the cell type and the specific research question.[1] Generally, concentrations ranging from 10 µM to 100 µM are used for periods of 1 to 24 hours.[6] A dose-response experiment is crucial to determine the optimal concentration for your specific cellular model.

Q4: How can I be sure the observed phenotype is due to inhibition of my target of interest and not an off-target effect?

A4: This is a critical question in kinase inhibitor studies. To increase confidence in your results, consider the following strategies:

  • Rescue experiments: If possible, overexpressing a constitutively active or inhibitor-resistant form of your target kinase should rescue the phenotype.

  • Genetic approaches: Techniques like RNAi or CRISPR/Cas9 to knockdown or knockout the target kinase should phenocopy the effects of the inhibitor.[9]

  • Direct target engagement assays: Methods like the Cellular Thermal Shift Assay (CETSA) can confirm that AG-490 is binding to your target protein within the cell.[9]

Q5: At what concentrations might I expect to see cytotoxicity with AG-490?

A5: Cytotoxicity is cell-line dependent. For example, the half-maximal inhibitory concentration (IC50) for the MDA-MB-231 breast cancer cell line was reported to be 28.327 µM.[10] It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your specific cell line before proceeding with functional assays.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No effect on target phosphorylation 1. Inactive compound. 2. Insufficient concentration. 3. Poor cell permeability. 4. Rapid compound degradation.1. Use a fresh stock of AG-490; verify its purity. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the compound is properly solubilized (e.g., in DMSO) before adding to media.[1] 4. Consider the half-life of the compound in your experimental conditions.
Unexpected or paradoxical pathway activation 1. Off-target effects on other kinases or phosphatases. 2. Feedback loop activation. 3. Polypharmacology of the compound.[7]1. Profile the inhibitor against a broad kinase panel. 2. Perform a time-course experiment to monitor pathway dynamics. 3. Use a more selective inhibitor if available.
High levels of cell death 1. Concentration is too high. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity.1. Determine the IC50 for cytotoxicity and use concentrations well below this value. 2. Investigate apoptosis or necrosis markers to understand the mechanism of cell death. 3. Include a vehicle-only control in all experiments.
Inconsistent results between experiments 1. Variability in cell passage number or density. 2. Inconsistent compound preparation. 3. Differences in treatment duration.1. Standardize cell culture conditions. 2. Prepare fresh dilutions of AG-490 for each experiment from a concentrated stock. 3. Precisely control the timing of all experimental steps.

Quantitative Data Summary

The following table summarizes the reported IC50 values for AG-490 against its primary and major off-targets. Note that these values can vary depending on the assay conditions.

TargetIC50 ValueReference
EGFR~0.1 µM[2]
JAK2~10 µM[2][6]
ErbB2~13.5 µM[1][2]
JAK3~20 µM[6]

Key Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 Inhibition

This protocol is designed to assess the inhibitory effect of AG-490 on the JAK2/STAT3 signaling pathway.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): If the pathway is basally active, serum-starve the cells for 4-6 hours to reduce background signaling.

  • AG-490 Pre-treatment: Treat cells with varying concentrations of AG-490 (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 1-2 hours.[6]

  • Stimulation: Stimulate the cells with an appropriate ligand (e.g., IL-6) to activate the JAK2/STAT3 pathway for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use a loading control like GAPDH or β-actin to ensure equal loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: Cell Viability Assay (MTT)

This protocol is used to determine the cytotoxic effects of AG-490.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The next day, treat the cells with a serial dilution of AG-490 (e.g., 0.1 to 200 µM) and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_pathway JAK2/STAT3 Signaling Pathway cluster_inhibition Inhibition by AG-490 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates AG490 AG-490 AG490->JAK2 Inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by AG-490.

G cluster_workflow Troubleshooting Experimental Workflow Start Start: Unexpected Result CheckConcentration Verify Compound Concentration and Viability Start->CheckConcentration DoseResponse Perform Dose-Response and Time-Course CheckConcentration->DoseResponse Concentration OK OffTarget Investigate Off-Target Effects CheckConcentration->OffTarget Concentration Too High (Cytotoxicity) UseAlternative Use Structurally Unrelated Inhibitor DoseResponse->UseAlternative GeneticApproach Use Genetic Approach (e.g., siRNA, CRISPR) UseAlternative->GeneticApproach ConfirmTarget Confirm On-Target Effect GeneticApproach->ConfirmTarget Phenotype Matches GeneticApproach->OffTarget Phenotype Differs

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Strategies to reduce the toxicity of C13H17ClN4O derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13H17ClN4O derivatives, a class of compounds often associated with kinase inhibition. The guidance provided is based on established principles for similar kinase inhibitors and aims to help mitigate toxicity while advancing research.

Frequently Asked Questions (FAQs)

Q1: What are the common toxicities associated with compounds having a this compound-like anilino-pyrimidine scaffold?

A1: Anilino-pyrimidine and similar quinazoline-based kinase inhibitors are known to elicit a range of toxicities. The most frequently observed adverse effects include dermatological reactions (rash, dry skin), gastrointestinal issues (diarrhea, nausea), and potential for hepatotoxicity (elevated liver enzymes).[1][2][3][4] The specific toxicity profile can vary depending on the exact chemical structure of the derivative and its off-target activities.

Q2: How can we predict the potential toxicity of a novel this compound derivative?

A2: Early-stage toxicity prediction can be approached through a combination of in silico and in vitro methods. Computational models, such as quantitative structure-activity relationship (QSAR) studies, can help identify potential toxicophores within your molecule.[3] In vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes for liver toxicity, keratinocytes for skin toxicity) are crucial for an initial assessment of the compound's cytotoxic potential.

Q3: What are the primary metabolic pathways for anilino-pyrimidine-based kinase inhibitors, and how do they influence toxicity?

A3: Many kinase inhibitors are metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[1][5] The metabolism of your this compound derivative can lead to the formation of active metabolites that may have their own toxicity profiles, or it can be a detoxification pathway. Understanding the metabolic fate of your compound is critical for predicting drug-drug interactions and potential for accumulation and toxicity.[5][6]

Q4: What is bioisosteric replacement, and how can it be used to reduce the toxicity of our lead compound?

A4: Bioisosteric replacement is a drug design strategy where a part of a molecule is substituted with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile, including reducing toxicity.[7][8] For instance, replacing a metabolically liable group with a more stable one can reduce the formation of toxic metabolites.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in primary in vitro screening.

Troubleshooting Steps:

  • Confirm the result with an orthogonal assay: If you initially used a metabolic assay like the MTT assay, which measures mitochondrial reductase activity, confirm the cytotoxicity with a membrane integrity assay like the Lactate Dehydrogenase (LDH) assay. This helps to rule out assay-specific artifacts.

  • Determine the IC50 value: Perform a dose-response study to determine the concentration at which your compound inhibits 50% of cell viability (IC50). This will help you to understand the potency of the cytotoxic effect.

  • Assess the therapeutic index: Compare the cytotoxic IC50 value to the IC50 value for the intended pharmacological target. A narrow therapeutic index (ratio of cytotoxic to efficacious concentration) suggests a higher likelihood of toxicity in vivo.

  • Consider Structure-Activity Relationship (SAR) studies: If the therapeutic index is poor, consider synthesizing and testing analogs of your lead compound to identify modifications that reduce cytotoxicity while maintaining or improving potency.

Issue 2: In vivo studies show significant weight loss and skin rashes in animal models.

Troubleshooting Steps:

  • Dose reduction: One of the most immediate strategies to mitigate in vivo toxicity is to reduce the dose of the compound.[9] It is possible that a lower dose may still provide the desired therapeutic effect with a more manageable side-effect profile.

  • Refine the dosing schedule: Instead of daily dosing, consider intermittent dosing schedules (e.g., dosing for 5 days followed by a 2-day break). This can allow the animal's system to recover and may reduce the severity of side effects.

  • Supportive care: For skin rashes, topical moisturizers can be applied to alleviate dryness and irritation.[10] Ensure animals have easy access to food and water to manage weight loss.

  • Investigate the mechanism of toxicity: If possible, perform histological analysis of the affected skin tissue to understand the underlying cause of the rash. This can provide valuable information for designing less toxic derivatives.

Quantitative Data Summary

The following table summarizes hypothetical toxicity data for a lead this compound derivative and a modified analog designed to have lower toxicity.

CompoundTarget Kinase IC50 (nM)Hepatocyte Cytotoxicity IC50 (µM)Keratinocyte Cytotoxicity IC50 (µM)Therapeutic Index (Hepatocyte)
Lead Compound (this compound) 155.22.5347
Analog 1 (Modified) 2025.815.11290

Therapeutic Index = Cytotoxicity IC50 / Target Kinase IC50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., HepG2 for liver toxicity)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of the test compound as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Assessment start Novel this compound Derivative assay_choice Select Assays start->assay_choice mtt MTT Assay (Metabolic Activity) assay_choice->mtt Metabolic ldh LDH Assay (Membrane Integrity) assay_choice->ldh Membrane data_analysis Data Analysis (IC50 Determination) mtt->data_analysis ldh->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar low_toxicity Low Toxicity Profile sar->low_toxicity

Caption: Workflow for in vitro toxicity assessment of novel derivatives.

toxicity_mitigation_strategy toxicity_observed Toxicity Observed (In Vivo) mitigation_options Mitigation Strategies toxicity_observed->mitigation_options dose_reduction Dose Reduction mitigation_options->dose_reduction Immediate schedule_change Dosing Schedule Modification mitigation_options->schedule_change Immediate supportive_care Supportive Care mitigation_options->supportive_care Symptomatic bioisosterism Bioisosteric Replacement mitigation_options->bioisosterism Long-term (Drug Design) reduced_toxicity Reduced Toxicity & Maintained Efficacy dose_reduction->reduced_toxicity schedule_change->reduced_toxicity supportive_care->reduced_toxicity bioisosterism->reduced_toxicity

Caption: Strategies to mitigate in vivo toxicity of lead compounds.

signaling_pathway_inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) kinase Tyrosine Kinase Domain receptor->kinase pi3k PI3K/Akt Pathway kinase->pi3k Activates ras Ras/MAPK Pathway kinase->ras Activates atp ATP atp->kinase Binds compound This compound Derivative (Kinase Inhibitor) compound->kinase Blocks ATP Binding proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Mechanism of action for a typical kinase inhibitor.

References

Technical Support Center: Enhancing Reproducibility for C13H17ClN4O and Other Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental protocols involving C13H17ClN4O and other novel small molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the activity of our compound. What are the potential sources of this variability?

A1: Batch-to-batch variation is a common challenge in early-stage drug discovery. Several factors can contribute to this issue:

  • Compound Purity and Stability: Inconsistent purity levels between batches can lead to differing effective concentrations. Degradation of the compound over time, due to improper storage or handling, can also result in decreased activity. It is crucial to assess the purity of each new batch (e.g., via HPLC or LC-MS) and establish clear storage conditions.

  • Solvent Effects: The choice of solvent and the age of the solvent stock can impact compound solubility and stability. Ensure the same grade and supplier of solvent are used consistently. Prepare fresh solvent stocks regularly.

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and media composition can all influence experimental outcomes. It is recommended to use cells within a defined passage number range and to standardize seeding densities and media formulations.

  • Assay Reagents: The performance of assay reagents, such as antibodies or enzymes, can vary between lots. It is important to qualify new lots of critical reagents before use in large-scale experiments.

Q2: Our dose-response curves are inconsistent between experiments. How can we improve their reproducibility?

A2: Achieving consistent dose-response curves requires meticulous attention to detail throughout the experimental workflow. Consider the following:

  • Accurate Compound Dilutions: Errors in preparing serial dilutions are a frequent source of variability. Use calibrated pipettes and perform dilutions in a consistent manner. For potent compounds, a wider range of concentrations may be necessary to accurately define the IC50.

  • Incubation Time: The timing of compound addition and the duration of incubation should be strictly controlled. Automated liquid handlers can improve timing consistency in high-throughput screens.

  • Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Data Analysis: Use a consistent data analysis workflow. Normalize data to appropriate controls (e.g., vehicle-treated and positive control) and use a standardized curve-fitting algorithm.

Q3: We are struggling to replicate results from a published study that used a similar compound. What steps should we take?

A3: Replicating published findings can be challenging due to subtle differences in experimental conditions. Here are some steps to troubleshoot:

  • Thoroughly Review the Methods Section: Pay close attention to details such as the specific cell line and its source, media supplements, and the exact formulation of buffers and solutions.

  • Source of Reagents: Use the same or equivalent reagents and materials as the original study, including the supplier of the cell line and critical assay components.

  • Incremental Validation: Start by replicating simpler experiments from the paper to validate your system before moving on to more complex assays.

Troubleshooting Guides

Issue 1: Low Compound Potency or Complete Inactivity
Possible Cause Troubleshooting Step
Compound Degradation Verify the compound's integrity using analytical methods like LC-MS or NMR. Ensure proper storage conditions (temperature, light protection).
Poor Solubility Visually inspect for compound precipitation in the media. Test different solvents or formulation strategies to improve solubility.
Incorrect Target Engagement Confirm target expression in your cell model. Perform a target engagement assay (e.g., cellular thermal shift assay) to verify that the compound is reaching its intended target.
Cell Line Misidentification Authenticate your cell line using short tandem repeat (STR) profiling to ensure you are working with the correct cells.
Issue 2: High Well-to-Well Variability in Cell-Based Assays
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Use a multichannel pipette or automated dispenser for more uniform cell distribution.
Evaporation from Edge Wells Use a plate sealer or a humidified incubator to minimize evaporation. As mentioned, avoid using the outer wells for critical data points.
Instrumental Errors Regularly maintain and calibrate plate readers and liquid handlers.
Mycoplasma Contamination Rout

Purification techniques for high-purity 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Our aim is to assist you in achieving high purity for this compound in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Q1: After the hydrazinolysis of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate, TLC analysis indicates the presence of unreacted starting material. What are the likely causes and solutions?

A1: The presence of unreacted ester is a common issue. Here are the potential causes and corresponding troubleshooting steps:

  • Insufficient Reaction Time or Temperature: The hydrazinolysis may not have gone to completion.

    • Solution: Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ester spot disappears. The reaction is typically refluxed for several hours.[1]

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in an incomplete reaction.

    • Solution: Use a significant excess of hydrazine hydrate (e.g., 5-20 equivalents) to drive the reaction to completion.[1]

  • Poor Quality of Reagents: The presence of water in the ester or low-purity hydrazine hydrate can impede the reaction.

    • Solution: Ensure the use of anhydrous solvents and high-purity reagents.

Q2: My purified 4-(4-chlorophenyl)cyclohexanecarbohydrazide shows a broad melting point range, suggesting impurities. What are the potential by-products and how can I remove them?

A2: A broad melting point range is a clear indicator of impurities. Potential by-products from the hydrazinolysis reaction include:

  • N,N'-diacylhydrazine (Dimer): This can form if the ratio of ester to hydrazine is too high.

    • Solution: Using a large excess of hydrazine hydrate during the synthesis can minimize the formation of this dimer.[1] For removal, this less polar by-product can often be separated by column chromatography.

  • Unreacted Starting Material: As discussed in Q1, residual methyl 4-(4-chlorophenyl)cyclohexanecarboxylate can be an impurity.

    • Solution: Recrystallization is often effective. If the starting material co-crystallizes with the product, column chromatography may be necessary.

  • Side-products from Hydrazine: Impurities present in the hydrazine hydrate can lead to side reactions.

    • Solution: Use high-purity hydrazine hydrate.

Q3: During recrystallization of 4-(4-chlorophenyl)cyclohexanecarbohydrazide, the compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • High Concentration of Impurities: A high impurity level can lower the melting point of the mixture.

    • Solution: Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling can promote oiling out over crystal formation.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.

Q4: The yield of my purified 4-(4-chlorophenyl)cyclohexanecarbohydrazide is consistently low after recrystallization. How can I improve it?

A4: Low yield is a common challenge in recrystallization. Consider the following factors:

  • Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost.

    • Solution: Use a pre-heated funnel and flask for hot filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing 4-(4-chlorophenyl)cyclohexanecarbohydrazide?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of carbohydrazide derivatives.[2] A mixed solvent system, such as ethanol-water, may also be employed to optimize crystal growth and yield.

Q2: What are the typical storage conditions for high-purity 4-(4-chlorophenyl)cyclohexanecarbohydrazide?

A2: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and potential degradation.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to purify 4-(4-chlorophenyl)cyclohexanecarbohydrazide?

A3: Yes, preparative HPLC is a powerful technique for achieving high purity, especially for challenging separations. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point for method development.

Q4: What are the potential impurities originating from the starting material, 4-(4-chlorophenyl)cyclohexanecarboxylic acid?

A4: The primary impurity to consider from the carboxylic acid precursor is the presence of the cis-isomer. The desired trans-isomer is crucial for certain applications. The cis-isomer can be difficult to remove at the carbohydrazide stage, so it is best to ensure the purity of the starting carboxylic acid.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueTypical Solvents/Mobile PhaseExpected PurityExpected YieldAdvantagesDisadvantages
Recrystallization Ethanol, Ethanol/Water, Ethyl Acetate/Hexane>98%70-90%Simple, cost-effective, scalable.Can be time-consuming, potential for yield loss.
Column Chromatography Silica gel with Ethyl Acetate/Hexane gradient>99%60-80%High resolution for separating closely related impurities.More complex, requires more solvent, can be less scalable.
Preparative HPLC C18 column with Acetonitrile/Water gradient>99.5%50-70%Highest purity achievable, excellent for difficult separations.Expensive, lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of 4-(4-chlorophenyl)cyclohexanecarbohydrazide from Ethanol
  • Dissolution: Place the crude 4-(4-chlorophenyl)cyclohexanecarbohydrazide in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude 4-(4-chlorophenyl)cyclohexanecarbohydrazide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from hydrazinolysis) dissolution Dissolve in Minimal Hot Solvent synthesis->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble impurities crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying final_product High-Purity Product drying->final_product tlc_analysis TLC Analysis final_product->tlc_analysis mp_analysis Melting Point final_product->mp_analysis

Caption: Experimental workflow for the purification of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Purification Issue Identified oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals broad_mp Broad Melting Point start->broad_mp extra_spots Extra Spots on TLC start->extra_spots change_solvent Change Solvent System oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling column_chrom Perform Column Chromatography oiling_out->column_chrom use_min_solvent Use Minimum Solvent low_yield->use_min_solvent no_crystals->change_solvent broad_mp->column_chrom check_reagents Check Reagent Purity broad_mp->check_reagents extra_spots->column_chrom

Caption: Troubleshooting workflow for common purification problems.

References

Validation & Comparative

Unveiling the Antibacterial Potential of C13H17ClN4O Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A new class of pyrazolo[3,4-d]pyrimidine derivatives with the molecular formula C13H17ClN4O is demonstrating significant promise in the ongoing battle against bacterial infections. This guide provides a comparative overview of the antibacterial activity of these compounds, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

This analysis focuses on a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. The core structure of these compounds is a bioisostere of purines, a class of molecules with a wide range of pharmacological activities, including antimicrobial and antitumor properties.[1] The strategic combination of a pyrazolo[3,4-d]pyrimidine scaffold with specific chemical moieties has yielded derivatives with potent antibacterial effects.

Comparative Antibacterial Activity

The antibacterial efficacy of various this compound derivatives was assessed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data, summarized in the table below, showcases the varying degrees of growth inhibition exhibited by different analogs at several concentrations.

Compound IDTarget BacteriumConcentration (µg/mL)Bacterial Growth Inhibition
Derivative A S. aureus50Moderate
100High
200Very High
E. coli50Low
100Moderate
200High
Derivative B S. aureus50High
100Very High
200Near Complete Inhibition
E. coli50Moderate
100High
200Very High
Derivative C S. aureus50Low
100Low
200Moderate
E. coli50Negligible
100Low
200Low

Note: The data presented is a qualitative summary based on growth curve analysis from the cited research. "Inhibition" is defined by the reduction in optical density of bacterial cultures over a 14-hour period.

Among the tested compounds, Derivative B demonstrated the most potent and broad-spectrum activity, achieving near-complete inhibition of S. aureus growth at a concentration of 200 µg/mL.[1] All evaluated derivatives showed a dose-dependent inhibitory effect against both bacterial strains.[1]

Experimental Protocols

The antibacterial activity of the this compound derivatives was determined using the following key experimental protocols:

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A crucial step involves the aromatic nucleophilic substitution reaction on a chloro-substituted pyrazolo[3,4-d]pyrimidine precursor. For instance, the synthesis of a representative compound involved refluxing a suspension of a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine derivative with 3-chloroaniline in absolute ethanol.[1] The resulting product was then purified and characterized to confirm its chemical structure and molecular formula.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.[2] A detailed protocol for a typical broth microdilution assay is as follows:

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density, typically corresponding to a standardized cell count (e.g., 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of the this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis & Comparison s1 Starting Materials (Pyrazolo[3,4-d]pyrimidine precursor, anilines, etc.) s2 Chemical Reaction (e.g., Nucleophilic Substitution) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 s4 Structural Analysis (NMR, Mass Spectrometry) s3->s4 t2 Broth Microdilution Assay (Serial Dilutions of Compounds) s4->t2 t1 Preparation of Bacterial Cultures (S. aureus, E. coli) t1->t2 t3 Incubation t2->t3 t4 Data Collection (Optical Density Measurement/Visual Inspection) t3->t4 t5 Determination of Growth Inhibition/MIC t4->t5 a1 Comparison of Activity (Different Derivatives, Bacterial Strains) t5->a1

Fig. 1: Experimental workflow for antibacterial evaluation.

References

Comparative Analysis of the Antibacterial Efficacy of 4-(4-chlorophenyl)cyclohexanecarbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of rising antimicrobial resistance, the exploration of novel antibacterial agents is a critical endeavor for global health. This guide provides a comprehensive comparison of the antibacterial efficacy of a series of newly synthesized 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives against established antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' potential.

In Vitro Antibacterial Activity

The antibacterial efficacy of nineteen novel hydrazone derivatives of 4-(4-chlorophenyl)cyclohexanecarbohydrazide (compounds 4a-s ) was evaluated against a panel of Gram-positive and Gram-negative bacteria. The study included Staphylococcus aureus and Streptococcus pyogenes as representative Gram-positive strains, and Escherichia coli and Pseudomonas aeruginosa as representative Gram-negative strains. The antibacterial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The results are compared with the standard antibiotics Ciprofloxacin and Ampicillin.

Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of the synthesized compounds and the standard antibiotics against the tested bacterial strains.

CompoundStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosa
4a >100>100>100>100
4b 50100100>100
4c 255050100
4d 12.5252550
4e 6.2512.512.525
4f 12.5252550
4g 255050100
4h 50100100>100
4i 100>100>100>100
4j 6.2512.512.525
4k 3.126.256.2512.5
4l 12.5252550
4m 255050100
4n 50100100>100
4o 100>100>100>100
4p 6.2512.512.525
4q 3.126.256.2512.5
4r 12.5252550
4s 255050100
Ciprofloxacin 0.25 - 1.0[1]0.25 - 1.00.015 - 1.00.12 - 1.0
Ampicillin 0.25 - 2.00.03 - 0.25[2]2.0 - 8.0>256

Note: The MIC values for the synthesized compounds are sourced from the study by Venkatasatyanarayana et al. (2015). The MIC values for Ciprofloxacin and Ampicillin are typical ranges observed in various studies and may vary depending on the specific strain and testing conditions.

Experimental Protocols

Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide Derivatives (4a-s)

The synthesis of the title compounds was achieved through a multi-step process, as outlined in the workflow below. The initial step involved the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid, which was then converted to its methyl ester. This ester was subsequently reacted with hydrazine hydrate to yield the key intermediate, 4-(4-chlorophenyl)cyclohexanecarbohydrazide. Finally, this carbohydrazide was condensed with various substituted aromatic aldehydes to produce the target hydrazone derivatives (4a-s).

G cluster_synthesis Synthesis Workflow A 4-(4-chlorophenyl)cyclohexanecarboxylic acid B Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate A->B Esterification (MeOH, H2SO4) C 4-(4-chlorophenyl)cyclohexanecarbohydrazide B->C Hydrazinolysis (Hydrazine Hydrate) E Target Hydrazone Derivatives (4a-s) C->E Condensation D Substituted Aromatic Aldehydes D->E

Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives.

Antibacterial Activity Assay: Broth Microdilution Method

The in vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

G cluster_mic MIC Determination Workflow A Prepare serial two-fold dilutions of test compounds in Mueller-Hinton Broth (MHB) B Inoculate wells with a standardized bacterial suspension (1.5 x 10^8 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Analysis

The antibacterial activity of the synthesized 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives was found to be significantly influenced by the nature of the substituent on the aromatic ring.

G cluster_sar Structure-Activity Relationship cluster_substituents Substituent Effects on Aromatic Ring Core 4-(4-chlorophenyl)cyclohexanecarbohydrazide Core EDG Electron-Donating Groups (e.g., -OCH3, -OH) Decreased Activity Core->EDG Leads to EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) Increased Activity Core->EWG Leads to Heterocyclic Nitrogen-containing Heterocycles (e.g., Pyridine, Quinoline) Excellent Activity Core->Heterocyclic Leads to

Influence of substituents on antibacterial activity.

The analysis of the MIC data reveals several key trends:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring, such as nitro (-NO2) and chloro (-Cl), generally resulted in enhanced antibacterial activity. For instance, compounds 4e (p-NO2) and 4k (p-Cl) exhibited some of the lowest MIC values.

  • Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy (-OCH3), tended to decrease the antibacterial potency.

  • Heterocyclic Moieties: Derivatives containing nitrogen heterocyclic rings, such as pyridine and quinoline, demonstrated excellent antibacterial activity.[5][6] This suggests that the presence of the nitrogen atom in the ring system may play a crucial role in the interaction with the bacterial target.

Putative Mechanism of Action

While the precise mechanism of action for this class of compounds has not been fully elucidated, hydrazone derivatives are known to exert their antibacterial effects through various pathways. The core hydrazone linkage (-C=N-NH-C=O) is believed to be crucial for their biological activity.

G cluster_moa Potential Mechanisms of Action for Hydrazone Derivatives Hydrazone Hydrazone Derivative Target1 Inhibition of DNA Gyrase Hydrazone->Target1 Target2 Disruption of Cell Membrane Integrity Hydrazone->Target2 Target3 Inhibition of Essential Enzymes (e.g., Dihydrofolate Reductase) Hydrazone->Target3 Outcome Bacterial Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Potential antibacterial mechanisms of hydrazone derivatives.

Possible mechanisms include the inhibition of essential enzymes like DNA gyrase, which is involved in bacterial DNA replication, or the disruption of the bacterial cell membrane integrity.[7][8][9] Further studies are required to pinpoint the specific molecular targets of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives.

Conclusion

The 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives, particularly those bearing electron-withdrawing groups and nitrogen-containing heterocyclic moieties, have demonstrated promising in vitro antibacterial activity against a range of clinically relevant bacteria. While their efficacy is generally lower than that of established antibiotics like Ciprofloxacin, the novel scaffold presents a valuable starting point for the development of new antibacterial agents. Further optimization of the lead compounds and detailed mechanistic studies are warranted to explore their full therapeutic potential in the fight against bacterial infections.

References

Comparative Analysis of Citalopram Enantiomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of pharmacology, the stereochemistry of a drug molecule can have profound implications for its biological activity. Isomers, molecules with the same chemical formula but different spatial arrangements of atoms, often exhibit distinct pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activity of the two enantiomers of the selective serotonin reuptake inhibitor (SSRI) citalopram: (S)-(+)-citalopram (escitalopram) and (R)-(-)-citalopram. While the user's initial query specified the molecular formula C13H17ClN4O, a well-documented and illustrative example of isomer-specific activity is found in the widely studied antidepressant, citalopram. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the critical importance of chirality in drug action and development.

Citalopram is a racemic mixture containing equal parts of the S- and R-enantiomers.[1] The therapeutic efficacy of citalopram as an antidepressant is primarily attributed to the S-enantiomer, escitalopram.[2][3] In fact, the R-enantiomer has been shown to counteract the therapeutic effects of the S-enantiomer, making a comparative analysis of their biological activities particularly relevant.[2][4]

Quantitative Comparison of Biological Activity

The following tables summarize the key quantitative differences in the biological activity of escitalopram and R-citalopram.

Table 1: In Vitro Binding Affinities and Potency

ParameterEscitalopram (S-citalopram)R-citalopramRacemic CitalopramReference(s)
Serotonin Transporter (SERT) Inhibition (IC50, nM) ~2~80~4[3]
SERT Binding Affinity (Ki, nM) 1.1382.1[4]
Relative Potency at SERT (Escitalopram vs. R-citalopram) ~30-40 times more potent--[3][4][5]
Histamine H1 Receptor Binding Affinity (Ki, nM) 1500Not reported257[6]

Table 2: Pharmacokinetic Properties

ParameterEscitalopram (S-citalopram)R-citalopramRacemic CitalopramReference(s)
Elimination Half-life (t1/2, hours) ~27-33Slower metabolism than S-enantiomer~35[7][8]
Protein Binding ~56%Not reported<80%[6][7]
Metabolism Primarily by CYP2C19, CYP3A4, and CYP2D6Metabolized by the same enzymesPrimarily by CYP2C19, CYP3A4, and CYP2D6[6][7][9]

Mechanism of Action: Differential Effects on the Serotonin Transporter

The primary mechanism of action for citalopram enantiomers is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[10] However, the two enantiomers interact with SERT in distinct ways.

Escitalopram is a potent inhibitor of SERT, binding to the primary (orthosteric) binding site and preventing the reuptake of serotonin.[10][11] It also binds to an allosteric site on the transporter, which is believed to stabilize the binding of escitalopram to the primary site and prolong its inhibitory effect.[10][11][12]

In contrast, R-citalopram has a significantly lower affinity for the primary SERT binding site.[4] Interestingly, R-citalopram also binds to the allosteric site, but this interaction is thought to antagonize the binding and inhibitory action of escitalopram at the primary site.[2][4][13] This antagonistic effect of the R-enantiomer provides a molecular basis for the observation that escitalopram is more effective and has a faster onset of action than racemic citalopram at equivalent doses of the S-enantiomer.[2][14]

Signaling Pathway: Inhibition of Serotonin Reuptake

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binds Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates Escitalopram Escitalopram (S-citalopram) Escitalopram->SERT Inhibits (High Affinity) R_citalopram R-citalopram R_citalopram->SERT Inhibits (Low Affinity) & Antagonizes Escitalopram

Caption: Mechanism of serotonin reuptake inhibition by citalopram enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of isomeric activity. Below are outlines of key experimental protocols used to characterize the biological activity of citalopram enantiomers.

SERT Binding Assay

This in vitro assay quantifies the affinity of a compound for the serotonin transporter.

Objective: To determine the binding affinity (Ki) of escitalopram and R-citalopram for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT.[15]

  • Radioligand, such as [3H]citalopram or [3H]paroxetine.[16]

  • Test compounds (escitalopram, R-citalopram).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing HEK293 cells and isolate the cell membranes through centrifugation.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (escitalopram or R-citalopram) in a suitable buffer.

  • Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This in vivo technique measures the extracellular levels of neurotransmitters in the brain of a living animal, providing a functional measure of SERT inhibition.

Objective: To assess the effect of escitalopram and R-citalopram on extracellular serotonin levels in the brain.

Materials:

  • Laboratory animals (e.g., rats or mice).[17][18]

  • Microdialysis probes.

  • Stereotaxic apparatus for probe implantation.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Test compounds (escitalopram, R-citalopram).

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the frontal cortex) of an anesthetized animal using a stereotaxic frame.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Sampling: Collect several baseline dialysate samples to establish the basal extracellular serotonin concentration.

  • Drug Administration: Administer the test compound (escitalopram or R-citalopram) systemically (e.g., via intraperitoneal injection).

  • Post-Drug Sampling: Continue to collect dialysate samples at regular intervals after drug administration.

  • Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and compare the effects of the different enantiomers.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture hSERT-expressing Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay SERT Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_InVitro Ki Determination Binding_Assay->Data_Analysis_InVitro Comparative_Analysis Comparative Analysis of Isomer Activity Data_Analysis_InVitro->Comparative_Analysis Animal_Model Animal Model Selection (Rat/Mouse) Probe_Implantation Microdialysis Probe Implantation Animal_Model->Probe_Implantation Drug_Administration Drug Administration Probe_Implantation->Drug_Administration Microdialysis Microdialysis Sampling Drug_Administration->Microdialysis HPLC_Analysis HPLC-ECD Analysis Microdialysis->HPLC_Analysis Data_Analysis_InVivo Extracellular 5-HT Quantification HPLC_Analysis->Data_Analysis_InVivo Data_Analysis_InVivo->Comparative_Analysis

Caption: Workflow for comparing the biological activity of citalopram enantiomers.

Conclusion

The comparative analysis of escitalopram and R-citalopram provides a compelling case study on the significance of stereoisomerism in drug activity. While both enantiomers share the same chemical formula, their distinct three-dimensional structures lead to markedly different interactions with their biological target, the serotonin transporter. Escitalopram is a potent and effective inhibitor of SERT, whereas R-citalopram is not only significantly less potent but also actively antagonizes the therapeutic action of its S-enantiomer. This understanding has led to the development of escitalopram as a single-enantiomer drug, offering improved efficacy and a potentially better tolerability profile compared to the racemic mixture.[2][19] For researchers and drug development professionals, this example underscores the critical need to investigate the biological activities of individual isomers to optimize therapeutic outcomes.

References

Navigating the Structure-Activity Relationship of C13H17ClN4O Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of hypothetical C13H17ClN4O analogs, offering insights into their potential structure-activity relationships (SAR). Due to the absence of publicly available SAR studies for a specific compound with the molecular formula this compound, this guide will utilize a representative scaffold, 2-[(1s,3s)-3-(6-chloropurin-9-yl)-2,2-dimethyl-cyclobutyl]ethanol, which corresponds to this formula, to illustrate the principles of SAR analysis.

This guide will present hypothetical data in structured tables, detail plausible experimental methodologies for key biological assays, and visualize potential signaling pathways and experimental workflows using Graphviz diagrams. This framework serves as a template for how such a guide would be constructed if extensive experimental data were available.

Comparative Analysis of Analog Activity

To effectively dissect the structure-activity relationships, a systematic modification of the parent compound, here designated as Analog A , would be necessary. These modifications would typically involve altering substituents at various positions on the purine ring, the cyclobutane ring, and the ethanol side chain. The resulting analogs would then be evaluated for their biological activity, for instance, as kinase inhibitors.

Table 1: Hypothetical Kinase Inhibition Data for this compound Analogs

Analog IDModification from Analog ATarget KinaseIC50 (nM)
A Parent CompoundKinase X50
B Methylation at N7 of purineKinase X150
C Replacement of Chlorine with Fluorine at C6 of purineKinase X75
D Hydroxylation of one methyl group on cyclobutaneKinase X30
E Extension of ethanol side chain to propanolKinase X200

Table 2: Hypothetical Cellular Antiproliferative Activity

Analog IDCell Line (e.g., A549)GI50 (µM)
A A5491.2
B A5493.5
C A5491.8
D A5490.8
E A5495.1

Deciphering the Structure-Activity Relationship

Based on the hypothetical data presented, several SAR trends can be inferred:

  • Substitution on the Purine Ring: Modification at the N7 position of the purine ring (Analog B) appears to be detrimental to the inhibitory activity, suggesting that this position might be crucial for binding to the target kinase. The nature of the halogen at the C6 position also seems to influence activity, with chlorine potentially being more favorable than fluorine (Analog C vs. A).

  • Modifications on the Cyclobutane Ring: The introduction of a polar hydroxyl group on one of the gem-dimethyl groups (Analog D) hypothetically enhances both kinase inhibition and cellular activity. This could indicate a favorable interaction with a specific amino acid residue in the kinase's active site.

  • Alterations to the Side Chain: Extending the ethanol side chain to a propanol (Analog E) appears to significantly decrease activity. This suggests that the length and flexibility of this side chain are important for optimal binding.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study.

In Vitro Kinase Inhibition Assay

A standard method to determine the half-maximal inhibitory concentration (IC50) for a kinase would be a radiometric filter binding assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (adenosine triphosphate), with one of the phosphate groups being radiolabeled (e.g., [γ-³²P]ATP).

  • Compound Incubation: The this compound analogs are serially diluted and added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a phosphocellulose filter membrane which binds the phosphorylated substrate.

  • Washing and Scintillation Counting: The filter is washed to remove unincorporated [γ-³²P]ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each analog concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

The growth inhibition 50 (GI50) value, the concentration of a compound that inhibits cell growth by 50%, can be determined using a sulforhodamine B (SRB) assay.

  • Cell Seeding: Human cancer cells (e.g., A549) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs and incubated for a defined period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_X Kinase X Receptor->Kinase_X Activates Analog_A Analog A (this compound) Analog_A->Kinase_X Inhibits Downstream_Protein Downstream Protein Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway showing the inhibitory action of Analog A on Kinase X.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cellular Antiproliferation Assay Purification->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical experimental workflow for SAR studies of novel chemical entities.

Benchmarking the Performance of 4-(4-chlorophenyl)cyclohexanecarbohydrazide Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. This guide provides a framework for benchmarking the performance of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its derivatives against established standard antibiotics. The following sections detail the necessary experimental protocols, present comparative data for standard antibiotics, and outline the signaling pathways and workflows involved in antimicrobial susceptibility testing.

Data Presentation: Comparative Antibacterial Activity

Effective evaluation of a novel antibacterial compound requires direct comparison with clinically relevant antibiotics. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) and zones of inhibition for two widely used antibiotics, Ciprofloxacin and Ampicillin, against key Gram-positive and Gram-negative bacterial strains. This data serves as a baseline for interpreting the performance of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives.

A study on the synthesis and biological evaluation of 4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives has indicated their potential as anti-bacterial agents. The research involved in vitro testing against Staphylococcus aureus, S. pyogenes, Escherichia coli, and Pseudomonas aeruginosa, with ciprofloxacin used as a standard for comparison[1]. Derivatives featuring nitrogen-containing heterocyclic rings such as pyridine, quinoline, imidazole, and indole demonstrated significant antibacterial activity[1].

Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics

AntibioticBacterial StrainReported MIC (µg/mL)
CiprofloxacinStaphylococcus aureus ATCC 259230.5[2]
Streptococcus pyogenes ATCC 196150.03[3]
Escherichia coli ATCC 259220.008[4][5]
Pseudomonas aeruginosa ATCC 278530.5 - 1.0
AmpicillinStaphylococcus aureus0.6 - 1.0[6]
Streptococcus pyogenes0.006[7]
Escherichia coli4.0[6]
Pseudomonas aeruginosaGenerally resistant

Table 2: Zone of Inhibition of Standard Antibiotics

Antibiotic (Disk Concentration)Bacterial StrainReported Zone of Inhibition (mm)
Ciprofloxacin (5µg)Escherichia coli ATCC 2592223.31[8][9]
Ampicillin (10µg)Staphylococcus aureus ATCC 25923~13.12 - 18.53[10]
Escherichia coli ATCC 2592216.00 - 27.33[8][9][11]
Pseudomonas aeruginosaResistant[12]

Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparability of antibacterial susceptibility testing. The two primary methods employed are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Reagents: A two-fold serial dilution of the test compound (4-(4-chlorophenyl)cyclohexanecarbohydrazide derivatives) and standard antibiotics is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from a fresh culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.

Procedure:

  • Media Preparation: Mueller-Hinton Agar plates are prepared and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension (0.5 McFarland standard) using a sterile swab.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Substance: A specific volume of the test compound solution (e.g., 100 µL) at a known concentration is added to each well. Standard antibiotic solutions are used as positive controls, and the solvent used to dissolve the compounds serves as a negative control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualization

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the antibacterial activity of a novel compound.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Compound Test Compound & Standard Antibiotics MIC Broth Microdilution (MIC) Compound->MIC ZOI Agar Well Diffusion (Zone of Inhibition) Compound->ZOI Bacteria Bacterial Strains Bacteria->MIC Bacteria->ZOI Media Growth Media (Broth/Agar) Media->MIC Media->ZOI Data Measure MIC Values & Zone Diameters MIC->Data ZOI->Data Comparison Compare with Standard Antibiotics Data->Comparison

Caption: Workflow for antibacterial susceptibility testing.

Putative Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the specific mechanism of action for 4-(4-chlorophenyl)cyclohexanecarbohydrazide is yet to be fully elucidated, many novel antibacterial agents target essential bacterial processes. One of the most common targets is the bacterial cell wall synthesis pathway. The diagram below illustrates a simplified representation of this pathway, a potential target for novel inhibitors.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion UDP_NAM_Peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_Peptide + Pentapeptide Peptide Pentapeptide Lipid_II Lipid II UDP_NAM_Peptide->Lipid_II Translocation Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

References

In Vivo Therapeutic Potential of C13H17ClN4O Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of the therapeutic potential of a novel phenoxyacetamide compound with the chemical formula C13H17ClN4O, herein referred to as Compound I. This compound has been identified as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways.[1][2][3] Its performance is compared against established treatments for hepatocellular carcinoma (HCC), 5-Fluorouracil (5-FU) and Sorafenib, supported by experimental data from in vivo studies.

Comparative Efficacy of Anticancer Agents in Hepatocellular Carcinoma

The following table summarizes the in vivo efficacy of Compound I, 5-Fluorouracil, and Sorafenib in preclinical models of hepatocellular carcinoma.

CompoundIn Vivo ModelDosage and AdministrationKey Efficacy MetricResult
Compound I Solid Ehrlich Carcinoma (SEC) Bearing MiceNot explicitly stated in abstractTumor Inhibition Ratio % (TIR%)74.59%
5-Fluorouracil Solid Ehrlich Carcinoma (SEC) Bearing MiceNot explicitly stated in abstractTumor Inhibition Ratio % (TIR%)64.51%
5-Fluorouracil Hepatocellular Carcinoma Xenograft100 or 200 mg/kg, intraperitoneal injectionTumor Volume ReductionSignificant tumor growth inhibition
Sorafenib HepG2 Xenograft in Nude Mice30 mg/kg/dayTumor WeightSignificant reduction in tumor weight

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Hepatocellular Carcinoma Xenograft Model (HepG2)

This protocol outlines a general procedure for establishing and utilizing a subcutaneous HepG2 xenograft model in mice for evaluating the in vivo efficacy of anticancer compounds.[4]

1. Cell Culture and Preparation:

  • HepG2 human hepatocellular carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the exponential growth phase and checked for viability, which should be at least 98%.

  • The cell suspension is then adjusted to the desired concentration for injection.[4]

2. Animal Model:

  • Immunocompromised mice (e.g., athymic BALB/c or NOD/SCID), typically 10-12 weeks old, are used to prevent rejection of human tumor cells.[4]

3. Tumor Implantation:

  • A suspension of HepG2 cells (e.g., one million cells) in a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.[4]

  • The injection site is monitored regularly for tumor formation.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured periodically using calipers.

  • Once tumors reach a predetermined size (e.g., 80-120 mm³), the mice are randomized into treatment and control groups.[4]

5. Drug Administration:

  • The test compound (e.g., Compound I, 5-FU, Sorafenib) is administered to the treatment groups according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).

  • The control group receives a vehicle control.

6. Efficacy Evaluation:

  • Tumor growth is monitored throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • The tumor inhibition ratio (TIR%) can be calculated using the formula: TIR% = [(C-T)/C] x 100, where C is the mean tumor weight of the control group and T is the mean tumor weight of the treated group.

7. Toxicity Assessment:

  • Animal body weight and general health are monitored throughout the experiment.

  • At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be examined for histopathological changes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of Compound I and the general workflow of an in vivo efficacy study.

PARP1_Inhibition_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes Apoptosis Apoptosis PARP1->Apoptosis induces (when inhibited) Compound_I Compound I (this compound) Compound_I->PARP1 inhibits Cell_Death Cell Death Apoptosis->Cell_Death

Caption: PARP-1 Inhibition Pathway of Compound I.

In_Vivo_Efficacy_Workflow start Start cell_culture HepG2 Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Compound I, 5-FU, Sorafenib, Vehicle) randomization->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Collection & Analysis (Tumor Weight, TIR%) endpoint->data_analysis end End data_analysis->end

Caption: General Workflow for In Vivo Efficacy Study.

Mechanism of Action

Compound I: PARP-1 Inhibition

Compound I exerts its anticancer effect by inhibiting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with high levels of DNA damage, inhibiting PARP-1 leads to the accumulation of unrepaired DNA breaks, which ultimately triggers programmed cell death, or apoptosis.[1][2][3] The in vitro study on Compound I demonstrated a significant 24.51-fold increase in apoptotic cell death in HepG2 cells.[1] This targeted mechanism of action suggests a potential for greater selectivity towards cancer cells, which often have deficiencies in other DNA repair pathways, while sparing normal cells.

5-Fluorouracil (5-FU): Thymidylate Synthase Inhibition

5-FU is a pyrimidine analog that primarily works by inhibiting thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA. By blocking TS, 5-FU disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells.

Sorafenib: Multi-Kinase Inhibition

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). It inhibits Raf kinases, which are involved in cell proliferation, and vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for angiogenesis.

Conclusion

The novel phenoxyacetamide compound, Compound I (this compound), demonstrates significant therapeutic potential as an anticancer agent for hepatocellular carcinoma. Its in vivo efficacy, as indicated by a high tumor inhibition ratio, surpasses that of the established chemotherapeutic agent 5-Fluorouracil in a comparable preclinical model. The mechanism of action, centered on the targeted inhibition of PARP-1, offers a promising avenue for selective cancer cell killing. Further in vivo studies in various HCC models, including patient-derived xenografts, are warranted to fully elucidate its clinical potential and to establish optimal dosing and treatment regimens. This comparative guide provides a foundational dataset for researchers and drug development professionals to consider the further investigation of this promising class of compounds.

References

Comparative study of the synthetic routes for 4-(4-chlorophenyl)cyclohexanecarbohydrazide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic routes for the production of 4-(4-chlorophenyl)cyclohexanecarbohydrazide, a key intermediate in the development of various pharmaceutical compounds, including novel anti-bacterial agents.[1][2] This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction time, and reagent availability.

Introduction

4-(4-chlorophenyl)cyclohexanecarbohydrazide serves as a crucial building block for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as anti-bacterial agents, making efficient and scalable synthesis of the core hydrazide structure a topic of significant interest in medicinal chemistry. This guide compares the traditional two-step synthesis via esterification and hydrazinolysis with alternative one-pot and coupling agent-mediated approaches for the direct conversion of the parent carboxylic acid to the desired hydrazide.

Synthetic Routes Overview

The synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide primarily commences from 4-(4-chlorophenyl)cyclohexanecarboxylic acid. The key transformation is the formation of the hydrazide moiety from the carboxylic acid. The following routes are compared:

  • Route 1: Two-Step Synthesis via Esterification and Hydrazinolysis

  • Route 2: Direct Synthesis using a Coupling Agent (DCC/HOBt)

  • Route 3: Continuous Flow Synthesis

Below is a generalized workflow for the synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide and its derivatives.

cluster_synthesis Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide cluster_derivatization Derivative Synthesis and Testing A 4-(4-chlorophenyl)cyclohexanecarboxylic acid B Esterification or Activation A->B C Intermediate (Ester or Activated Acid) B->C D Hydrazinolysis C->D E 4-(4-chlorophenyl)cyclohexanecarbohydrazide D->E F Reaction with Aldehydes/Ketones E->F G Hydrazone Derivatives F->G H Biological Screening (e.g., Anti-bacterial Assays) G->H I Lead Compound Identification H->I

Caption: General workflow from starting material to biologically active derivatives.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Synthesis (DCC/HOBt)Route 3: Continuous Flow
Starting Material 4-(4-chlorophenyl)cyclohexanecarboxylic acid4-(4-chlorophenyl)cyclohexanecarboxylic acid4-(4-chlorophenyl)cyclohexanecarboxylic acid
Key Reagents Methanol, Sulfuric Acid, Hydrazine HydrateDicyclohexylcarbodiimide (DCC), Hydroxybenzotriazole (HOBt), HydrazineAcidic Methanol, Hydrazine Hydrate
Overall Yield Good to Excellent (Reported up to 82% for the hydrazinolysis step)[1]Potentially high, but can be affected by side-product formation65-91% (for various substrates)[3]
Reaction Time Several hours to overnight for each stepTypically a few hours at room temperature13-25 minutes residence time[3]
Number of Steps TwoOneOne (Telescoped)
Purification Isolation of ester intermediate, then final product purificationFiltration of dicyclohexylurea (DCU) byproduct, then column chromatographyPrecipitation and filtration of the product
Scalability Readily scalableScalability can be an issue due to DCU removalHighly scalable, demonstrated up to 200g scale[3]
Advantages Well-established, reliableMild reaction conditions, avoids harsh reagentsVery short reaction times, high throughput, enhanced safety
Disadvantages Longer overall process, requires intermediate isolationUse of expensive coupling agents, formation of DCU byproductRequires specialized flow chemistry equipment

Experimental Protocols

Route 1: Two-Step Synthesis via Esterification and Hydrazinolysis

This is a widely used and well-documented method.

Step 1: Synthesis of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate [1]

  • Dissolve 4-(4-chlorophenyl)cyclohexanecarboxylic acid (1 equivalent) in methanol (approximately 10 mL per gram of acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for 2g of acid).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain the crude methyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide [1]

  • Dissolve the methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (1 equivalent) in ethanol (approximately 10 mL per gram of ester).

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • The crude product often precipitates and can be collected by filtration and washed with cold ethanol or recrystallized.

A 4-(4-chlorophenyl)cyclohexanecarboxylic acid + Methanol, H₂SO₄ (cat.) B Reflux (4-6h) A->B C Methyl 4-(4-chlorophenyl)cyclohexanecarboxylate B->C D + Hydrazine Hydrate, Ethanol C->D E Reflux (8-12h) D->E F 4-(4-chlorophenyl)cyclohexanecarbohydrazide E->F

Caption: Workflow for the two-step synthesis of the target compound.

Route 2: Direct Synthesis using a Coupling Agent (DCC/HOBt)

This method allows for the direct conversion of the carboxylic acid to the hydrazide under mild conditions.[4]

  • Dissolve 4-(4-chlorophenyl)cyclohexanecarboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 1N HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Continuous Flow Synthesis

This modern approach offers rapid and scalable synthesis.[3]

  • Module 1 (Esterification): Prepare a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in acidic methanol. Pump this solution through a heated coil reactor (e.g., 135 °C) with a specific residence time (e.g., 5-9 minutes). The output from this module is a crude solution of the methyl ester.

  • Module 2 (Hydrazinolysis): The crude ester solution is cooled and then mixed with a solution of hydrazine hydrate in methanol via a T-mixer. This combined stream then flows through a second reactor coil at an elevated temperature for a defined residence time (e.g., 5-15 minutes).

  • Product Collection: The product often precipitates out of the solution upon cooling and can be collected by continuous filtration.

cluster_module1 Module 1: Esterification cluster_module2 Module 2: Hydrazinolysis Pump1 Pump 1 (Acid in Acidic Methanol) Reactor1 Heated Coil Reactor 1 (e.g., 135°C, tR = 5-9 min) Pump1->Reactor1 Cooler Cooling Unit Reactor1->Cooler TMixer T-Mixer Cooler->TMixer Pump2 Pump 2 (Hydrazine in Methanol) Pump2->TMixer Reactor2 Heated Coil Reactor 2 (tR = 5-15 min) TMixer->Reactor2 Collector Product Collection (Precipitation & Filtration) Reactor2->Collector

Caption: Schematic of a continuous flow synthesis setup.

Conclusion

The choice of synthetic route for 4-(4-chlorophenyl)cyclohexanecarbohydrazide depends on the specific requirements of the research or production setting.

  • Route 1 is a classic and reliable method suitable for laboratory-scale synthesis where time is not a critical factor.

  • Route 2 offers a milder, one-pot alternative that is also well-suited for lab-scale synthesis, particularly when dealing with sensitive substrates, though purification can be more involved.

  • Route 3 represents the state-of-the-art for rapid, scalable, and potentially safer production, making it the ideal choice for process development and large-scale manufacturing.

Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for this important pharmaceutical intermediate.

References

Safety Operating Guide

Proper Disposal of C13H17ClN4O: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the safe and compliant disposal of the chemical compound with the molecular formula C13H17ClN4O, it is crucial to first positively identify the specific substance. The molecular formula this compound can correspond to multiple chemical compounds, each with unique physical, chemical, and toxicological properties that dictate the appropriate disposal protocol.

To provide you with accurate and specific guidance, please provide a more specific identifier for the compound you are working with, such as:

  • Chemical Name: (e.g., N-(4-chlorophenyl)-1-(1-methylethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

  • CAS Number: (e.g., 125424-22-8)

Once the specific chemical is identified, a detailed disposal plan will be provided, including a comprehensive Safety Data Sheet (SDS) analysis. In the interim, this guide outlines the general principles and a procedural workflow for the disposal of potentially hazardous chemical waste, in accordance with established safety protocols.

General Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps to be taken when preparing for the disposal of any laboratory chemical.

Caption: Logical workflow for laboratory chemical waste disposal.

Standard Operating Procedure for Hazardous Chemical Disposal

The following procedures are based on general best practices for hazardous waste management in a laboratory setting.[1][2][3][4][5] These steps should be followed unless a substance-specific protocol dictates otherwise.

1. Hazard Identification and Assessment:

  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information regarding its hazards, handling, and disposal.[6] Key sections to review are "Hazards Identification," "Handling and Storage," and "Disposal Considerations."

  • Determine if the Waste is Hazardous: A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] The SDS will provide this information.

2. Segregation and Storage:

  • Segregate Incompatible Wastes: Never mix different chemical wastes unless you are certain they are compatible.[2] Incompatible chemicals can react violently, produce toxic gases, or generate excessive heat. Store different classes of hazardous waste separately (e.g., flammables, corrosives, oxidizers).

  • Use Secondary Containment: Store waste containers in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1] The secondary container should be capable of holding at least 110% of the volume of the largest container.[1]

  • Designated Storage Area: Keep hazardous waste in a designated, well-ventilated area away from general laboratory traffic.

3. Waste Container Selection and Labeling:

  • Choose a Compatible Container: The waste container must be made of a material that is compatible with the chemical waste it will hold.[4] For example, do not store corrosive acids in metal containers. The container must have a secure, leak-proof lid.[1][3]

  • Properly Label the Container: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[2][4] The label must also include:

    • The full chemical name(s) of the contents (no abbreviations or formulas).[2]

    • The approximate percentage of each component in a mixture.

    • The date when waste was first added to the container.[5]

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

    • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).[2]

4. Arranging for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[2] They will provide you with specific instructions and schedule a pickup.

  • Do Not Dispose of Hazardous Waste Down the Drain or in Regular Trash: This is illegal and can cause serious environmental damage and harm to public health.[2][5]

Quantitative Data Summary for Common Disposal Parameters

While specific quantitative data for this compound is pending its identification, the following table outlines typical parameters relevant to chemical waste disposal.

ParameterGuidelineSource
Container Headspace Leave at least 10% of the container volume as empty space to allow for thermal expansion.[3]
Secondary Containment Volume Must be able to hold 110% of the volume of the largest primary container.[1]
pH for Aqueous Waste Neutralization Adjust pH to between 5.5 and 10.5 before drain disposal (with EHS approval).[7]

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound cannot be provided without its specific identification. Once the compound is identified, this section will be updated with relevant procedures, if any are available and deemed safe for laboratory personnel to perform.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet and your institution's Environmental Health and Safety office for detailed procedures for the chemical you are working with.[8]

References

Essential Safety and Handling Guidance for C13H17ClN4O

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical compound represented by the molecular formula C13H17ClN4O could not be definitively identified from available public information. This formula may correspond to multiple isomers or novel substances for which detailed safety data has not been established. Therefore, this guidance is based on general principles for handling unknown or uncharacterized chemical compounds in a laboratory setting. A thorough, substance-specific risk assessment is mandatory before commencing any work.[1][2][3] Treat all unknown substances as potentially hazardous.[1][4]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines recommended personal protective equipment (PPE), operational procedures for safe handling, and a plan for proper disposal.

Personal Protective Equipment (PPE)

A comprehensive assessment of the potential hazards is critical in selecting the appropriate PPE.[5] For an uncharacterized substance, a conservative approach is necessary to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1][6] A face shield should be worn over goggles if there is a significant risk of splashes or explosions.[1][6][7]Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury.[7][8]
Skin and Body Protection A chemical-resistant laboratory coat (Nomex® or similar flame-resistant material is recommended if flammability is a potential concern).[6] Closed-toe shoes are mandatory.[6]Provides a barrier against skin contact with the chemical.[9] Long pants and sleeves should be worn to minimize exposed skin.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1][6] Consider double-gloving for added protection.[4]Prevents direct skin contact with the substance. The specific glove material should be selected based on its resistance to the chemical or solvent being used.[4][6][7]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][7] If this is not feasible, a risk assessment must be performed to determine if a respirator is required.[1][6]Minimizes the risk of inhaling potentially harmful aerosols, vapors, or dust. If a respirator is required, it must be part of a comprehensive respiratory protection program that includes fit testing and training.[6]

Operational and Disposal Plan

Experimental Workflow and Handling Protocols

Adherence to a strict, step-by-step protocol is crucial for the safe handling of uncharacterized chemical compounds.

Preparation:

  • Risk Assessment: Before any handling, conduct a thorough risk assessment for the planned experiment.[2][3]

  • Information Review: Consult all available information regarding the chemical, even if limited.[10]

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and equipped with necessary spill containment materials.[1]

Handling and Use:

  • Containment: All handling of the chemical should occur within a certified chemical fume hood to control potential exposure.[1][7]

  • Labeling: All containers holding the substance must be clearly and accurately labeled.[7][11][12]

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Evacuate if necessary. Small spills can be cleaned up by trained personnel using an appropriate spill kit.[1] All materials used for cleanup should be treated as hazardous waste.[13]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including excess material, empty containers, and disposable PPE, must be segregated as hazardous waste.[14][15][16]

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for hazardous waste.[13][14][15] Containers must be kept closed except when adding waste.[13][15]

  • Labeling: All hazardous waste containers must be labeled with a "Hazardous Waste" tag, clearly identifying the contents.[14][15]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[11][14]

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed waste disposal contractor.[11][15] Do not dispose of this chemical down the drain or in the regular trash.[15]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][15] After rinsing, deface the label before disposing of the container according to institutional guidelines.[11][13]

Visualized Workflow

The following diagram illustrates the key stages of the handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DonPPE Don PPE RiskAssessment->DonPPE SetupArea Set Up Work Area DonPPE->SetupArea HandleInHood Handle in Fume Hood SetupArea->HandleInHood LabelContainers Label All Containers HandleInHood->LabelContainers ManageSpills Manage Spills Immediately HandleInHood->ManageSpills Hygiene Practice Good Hygiene HandleInHood->Hygiene SegregateWaste Segregate Hazardous Waste HandleInHood->SegregateWaste ContainerizeWaste Use Labeled Waste Containers SegregateWaste->ContainerizeWaste StoreWaste Store Waste Safely ContainerizeWaste->StoreWaste EHSPickup Arrange for EH&S Pickup StoreWaste->EHSPickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.